3-Phenylpyrrolidin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYBBFSDHKQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964411 | |
| Record name | 3-Phenylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49798-31-4 | |
| Record name | 3-Phenyl-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49798-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-3-pyrrolidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049798314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-3-PYRROLIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB4A7ZSH3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Phenylpyrrolidin-3-ol physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. This compound serves as a versatile building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[1] Its unique structural features make it a valuable scaffold for creating novel pharmaceuticals.[1] This document outlines its key physical and chemical characteristics, experimental protocols for their determination, and its relevance in drug discovery workflows.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO | [2][3] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 49798-31-4 | [3] |
| Appearance | Light to dark yellow solid | [1] |
| Melting Point | 79.63 °C (Predicted) | |
| Boiling Point | 282.69 °C at 760 mmHg (Predicted) | |
| pKa (Pyrrolidine Nitrogen) | ~9-10 (Estimated for secondary amines) | |
| Aqueous Solubility | Slightly soluble (Predicted) | |
| XLogP3-AA | 0.6 | [2] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols and may require optimization for this compound.
Melting Point Determination (Capillary Method)
The melting point is determined by observing the temperature at which the solid phase transitions to a liquid.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0 °C) is indicative of high purity.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.
-
Sample Preparation: A small amount of molten this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is heated gently and uniformly.
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
pKa Determination (Potentiometric Titration)
The pKa of the basic pyrrolidine nitrogen can be determined by monitoring the pH of a solution during titration with a strong acid.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is placed in a burette.
-
Titration: The acid titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
-
Sample Preparation: An excess amount of solid this compound is added to a flask containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline at a physiological pH of 7.4).
-
Equilibration: The flask is sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Synthesis and Biological Relevance
This compound is a key intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in neuroscience research, particularly for the treatment of neurodegenerative disorders.[1][4]
Synthetic Workflow: Grignard Reaction
A common method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. The following diagram illustrates a plausible synthetic workflow.
Caption: Synthetic pathway for this compound via Grignard reaction.
Biological Context: Neuroprotection Workflow
Phenylpyrrolidine derivatives have shown potential in treating neurodegenerative diseases by offering neuroprotective effects.[5][6] One proposed mechanism involves the modulation of glutamate receptor signaling to prevent excitotoxicity, a common pathway in neuronal cell death associated with conditions like ischemic stroke.[5][6]
Caption: Potential neuroprotective mechanism of phenylpyrrolidine derivatives.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its physicochemical properties, including its molecular weight, polarity (indicated by XLogP3-AA), and reactive functional groups (secondary amine and tertiary alcohol), make it an ideal starting point for the synthesis of more complex molecules with potential therapeutic applications, especially in the field of neuroscience. The experimental protocols provided herein offer a framework for the precise characterization of this and similar molecules, which is a critical step in the drug discovery and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. | BioWorld [bioworld.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Phenylpyrrolidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
3-Phenylpyrrolidin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2] Its structure, featuring a tertiary alcohol and a secondary amine within a pyrrolidine ring attached to a phenyl group, makes it a valuable building block in medicinal chemistry and organic synthesis.
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic behavior of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the neighboring functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic-H (ortho) | 7.4 - 7.6 | Multiplet | |
| Aromatic-H (meta) | 7.2 - 7.4 | Multiplet | |
| Aromatic-H (para) | 7.1 - 7.3 | Multiplet | |
| Pyrrolidine-H (α to N) | 2.8 - 3.2 | Multiplet | Two non-equivalent protons. |
| Pyrrolidine-H (β to C-OH) | 2.0 - 2.4 | Multiplet | Two non-equivalent protons. |
| -OH | Broad singlet | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| -NH | Broad singlet | Broad Singlet | Chemical shift is concentration and solvent dependent. |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C (quaternary, attached to pyrrolidine) | 145 - 150 | |
| Aromatic C-H (ortho, meta, para) | 125 - 130 | Multiple signals expected. |
| C-OH (quaternary) | 70 - 75 | |
| Pyrrolidine C (α to N) | 45 - 55 | Two signals expected. |
| Pyrrolidine C (β to C-OH) | 35 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-N Stretch (Amine) | 1020 - 1250 | Medium |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₁₃NO), the expected exact mass is approximately 163.10 g/mol .
| Ion | m/z (predicted) | Notes |
| [M+H]⁺ | 164.107 | Protonated molecule (in ESI or CI) |
| [M]⁺ | 163.100 | Molecular ion (in EI) |
| [M-H₂O]⁺ | 145.096 | Loss of water from the tertiary alcohol |
| [M-C₂H₄N]⁺ | 121.065 | Cleavage of the pyrrolidine ring |
| C₆H₅CO⁺ | 105.034 | Phenylacylium ion, a common fragment for phenyl ketones/alcohols |
| C₆H₅⁺ | 77.039 | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H spectrum.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C spectrum, resulting in singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.
-
Data Acquisition:
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[3]
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatograph (LC).
-
The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.[3]
-
Data is typically acquired in positive ion mode to detect the protonated molecule [M+H]⁺.[3]
-
-
Data Acquisition (EI):
-
A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Crystal Structure Analysis of 3-Phenylpyrrolidin-3-ol: A Technical Guide
Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for 3-Phenylpyrrolidin-3-ol could not be located in the searched academic and crystallographic databases. To fulfill the request for an in-depth technical guide on crystal structure analysis of a closely related molecule, this document presents a detailed analysis of N-(3-hydroxyphenyl)succinimide , a compound containing a similar phenyl and a five-membered nitrogen-containing ring system. All data and methodologies presented herein pertain to N-(3-hydroxyphenyl)succinimide.
This guide provides a comprehensive overview of the crystal structure of N-(3-hydroxyphenyl)succinimide, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow and significant molecular interactions.
Crystallographic Data
The crystal structure of N-(3-hydroxyphenyl)succinimide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is provided in Table 1.
Table 1: Crystal Data and Structure Refinement for N-(3-hydroxyphenyl)succinimide [1]
| Parameter | Value |
| Empirical Formula | C₁₀H₉NO₃ |
| Formula Weight ( g/mol ) | 191.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 11.432 (2) |
| b (Å) | 7.6567 (14) |
| c (Å) | 10.115 (2) |
| α (°) | 90 |
| β (°) | 98.688 (7) |
| γ (°) | 90 |
| Volume (ų) | 875.2 (3) |
| Z | 4 |
| Data Collection | |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature (K) | 293 |
| Refinement | |
| R-factor (R1) | 0.044 |
| Weighted R-factor (wR2) | 0.140 |
Molecular Geometry
The molecule is non-planar, with the benzene and pyrrolidine rings being inclined to each other. The dihedral angle between the mean planes of the benzene and pyrrolidine rings is 53.9 (1)°.[1]
Experimental Protocols
The determination of the crystal structure of N-(3-hydroxyphenyl)succinimide involved the following key steps:
3.1. Crystal Growth Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is a critical step and is often determined empirically.
3.2. X-ray Data Collection [1] A suitable single crystal was mounted on a diffractometer. The data for N-(3-hydroxyphenyl)succinimide was collected on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using monochromated Cu Kα radiation. A multi-scan absorption correction was applied to the collected data.
3.3. Structure Solution and Refinement [1] The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydroxyl H atom was located in a difference Fourier map and refined freely. The C-bound H atoms were positioned with idealized geometry and treated as riding atoms.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
4.2. Intermolecular Interactions
The crystal packing of N-(3-hydroxyphenyl)succinimide is stabilized by intermolecular hydrogen bonds. In the crystal, molecules are linked through strong O—H⋯O hydrogen bonds, forming zigzag chains.[1] These chains are further linked by C—H⋯π interactions, creating sheets.[1]
References
Quantum Chemical Blueprint for 3-Phenylpyrrolidin-3-ol: A Technical Guide for Drug Development
Introduction: 3-Phenylpyrrolidin-3-ol is a chiral heterocyclic compound with the molecular formula C10H13NO.[1][2] Its structure, featuring a pyrrolidine ring, a phenyl group, and a hydroxyl group, makes it a valuable chiral building block in medicinal chemistry and organic synthesis.[1] This compound and its derivatives are particularly significant in the development of pharmaceuticals targeting neurological disorders and are used in neuroscience research to explore neurotransmitter systems.[1] Understanding the molecule's electronic structure, stability, and reactivity is paramount for its effective application. This technical guide outlines a comprehensive quantum chemical approach to elucidate these properties, providing a computational framework for researchers, scientists, and drug development professionals.
Computational Methodology
The following section details a robust protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.
Experimental Protocols:
-
Initial Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software. The initial geometry is then pre-optimized using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation.
-
Geometry Optimization: The pre-optimized structure is subjected to full geometry optimization without any symmetry constraints. This calculation is performed using Density Functional Theory (DFT) with the widely-used B3LYP hybrid functional. The 6-311++G(d,p) basis set is employed, which provides a sophisticated description of electron distribution. This basis set includes:
-
6-311G: A triple-zeta basis set for valence electrons.
-
++: Diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and systems with potential charge separation.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p) to account for the non-spherical nature of electron density in molecules.[3]
-
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This step serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, verified by the absence of imaginary frequencies.
-
To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the total dipole moment.
-
Software: All calculations can be carried out using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Data Presentation
The quantitative results from the quantum chemical calculations should be summarized in a clear, tabular format to facilitate analysis and comparison. The following tables are illustrative of how such data would be presented.
Table 1: Optimized Geometric Parameters (Illustrative) This table would contain the key bond lengths, bond angles, and dihedral angles of the lowest energy conformer of this compound.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C(phenyl) | C(pyrrolidine) | - | 1.52 |
| Bond Length | C(pyrrolidine) | O | - | 1.43 |
| Bond Length | C(pyrrolidine) | N | - | 1.47 |
| Bond Angle | C(phenyl) | C(pyrrolidine) | O | 110.5 |
| Bond Angle | C(pyrrolidine) | N | C(pyrrolidine) | 108.0 |
| Dihedral Angle | C-C-C-N | (pyrrolidine ring) | - | 15.2 |
Note: Values are hypothetical and for illustrative purposes only.
Table 2: Calculated Thermodynamic and Electronic Properties (Illustrative) This table summarizes the key energetic and electronic descriptors vital for understanding the molecule's stability and reactivity.
| Property | Value | Unit | Significance |
| Total Energy | -554.987 | Hartrees | Ground state electronic energy |
| Zero-Point Vibrational Energy | 155.6 | kcal/mol | Vibrational energy at 0 K |
| Dipole Moment | 2.15 | Debye | Measure of molecular polarity |
| HOMO Energy | -6.12 | eV | Electron-donating capability |
| LUMO Energy | -0.25 | eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.87 | eV | Chemical reactivity and stability index |
Note: Values are hypothetical and for illustrative purposes only.
Visualization of Workflows and Concepts
Visual diagrams are essential for conveying complex workflows and theoretical concepts. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.
Application in Drug Development
The data derived from these quantum chemical calculations provide profound insights applicable to drug discovery and development.
-
Chemical Reactivity and Stability: The HOMO-LUMO energy gap (ΔE) is a critical descriptor of a molecule's stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[4] For a drug candidate, an optimal energy gap is necessary to ensure it is stable enough for formulation and distribution but reactive enough to engage with its biological target.[5][6]
-
Molecular Interactions: The Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution across the molecule. It identifies electron-rich (nucleophilic) regions, which are prone to electrophilic attack, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are fundamental to drug-receptor binding.
-
Pharmacophore Modeling and QSAR: The calculated properties, including orbital energies, dipole moment, and atomic charges, serve as powerful quantum chemical descriptors. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models.[7] By correlating these computational parameters with experimentally observed biological activity, researchers can rationally design new derivatives of this compound with enhanced potency and selectivity, accelerating the lead optimization process.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenylpyrrolidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic methodology, outlines rigorous characterization protocols, and presents key analytical data in a clear and accessible format. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, leveraging the structural and functional properties of the pyrrolidinol scaffold.
Introduction
This compound is a substituted pyrrolidine derivative featuring a phenyl group and a hydroxyl group at the C3 position. The pyrrolidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] The presence of the chiral center at the C3 position, along with the phenyl and hydroxyl functionalities, makes this compound a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. Its structural features allow for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will focus on a common and effective method for its synthesis and the standard analytical techniques for its thorough characterization.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the addition of a phenyl Grignard reagent to a suitable N-protected 3-pyrrolidinone precursor, followed by deprotection. This method offers a straightforward and high-yielding route to the desired tertiary alcohol.
Synthesis Pathway
The overall synthetic strategy involves two key steps:
-
Grignard Reaction: Reaction of an N-protected 3-pyrrolidinone with phenylmagnesium bromide to form the corresponding N-protected this compound.
-
Deprotection: Removal of the protecting group to yield the final product, this compound. A common protecting group for this synthesis is the benzyl group, which can be removed via hydrogenolysis.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-3-phenylpyrrolidin-3-ol
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.2 eq.) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Bromobenzene (1.1 eq.) dissolved in anhydrous THF is added dropwise to the suspension. The reaction mixture is gently heated to initiate the Grignard reagent formation, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.
-
Grignard Addition: The solution of phenylmagnesium bromide is cooled to 0 °C. A solution of N-benzyl-3-pyrrolidinone (1.0 eq.) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-benzyl-3-phenylpyrrolidin-3-ol. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Deprotection)
-
Hydrogenolysis: N-Benzyl-3-phenylpyrrolidin-3-ol (1.0 eq.) is dissolved in ethanol in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 eq.) is added to the solution.
-
Reaction: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[2]
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, expected to be a solid |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| CAS Number | 49798-31-4 |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenyl-H | 7.20-7.50 | m | 5H |
| Pyrrolidine-H2, H5 | 2.80-3.20 | m | 4H |
| Pyrrolidine-H4 | 1.90-2.20 | m | 2H |
| OH | (broad singlet) | s | 1H |
| NH | (broad singlet) | s | 1H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Phenyl-C (quaternary) | ~145 | C-Ar |
| Phenyl-C | ~128, ~127, ~125 | CH-Ar |
| C3 (quaternary) | ~75 | C-OH |
| C2, C5 | ~55 | CH₂-N |
| C4 | ~40 | CH₂ |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |
| N-H stretch (amine) | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | m/z (Mass-to-Charge Ratio) | Assignment |
| ESI+ | 164.1070 | [M+H]⁺ |
| ESI+ | 186.0889 | [M+Na]⁺ |
| ESI- | 162.0924 | [M-H]⁻ |
Experimental Workflow for Characterization
Conclusion
This technical guide has detailed a reliable synthetic route to this compound and outlined the necessary analytical methods for its comprehensive characterization. The presented protocols and data serve as a foundational resource for researchers working with this versatile building block. The ability to efficiently synthesize and characterize this compound is crucial for its application in the development of novel pharmaceutical agents and other advanced materials. Further studies can build upon this foundation to explore the diverse chemical space accessible from this valuable scaffold.
References
An In-depth Technical Guide on the Discovery and History of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylpyrrolidin-3-ol, a tertiary amino alcohol, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring coupled with a strategically positioned phenyl group and a hydroxyl functionality provides a unique three-dimensional structure for interacting with biological targets. This technical guide delves into the historical discovery and the evolution of the synthesis of this compound, providing a comprehensive overview for researchers and professionals in the field. This document outlines the early synthetic approaches, offers detailed experimental protocols for key reactions, and presents quantitative data in a structured format. Furthermore, it visualizes the fundamental synthetic pathways using the DOT language for enhanced clarity.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of a phenyl group and a hydroxyl moiety at the 3-position of the pyrrolidine ring, as in this compound, creates a chiral center and provides opportunities for diverse functionalization. This structure has been identified as a key pharmacophore in a variety of biologically active compounds, highlighting its importance in the design of novel therapeutics. This guide aims to provide a thorough historical and technical account of this foundational molecule.
Discovery and Early History
While a singular, definitive "discovery" paper for this compound is not readily apparent in modern databases, its existence and synthesis were established by the mid-20th century. Early mentions of this compound appear in the patent literature, indicating its use as a chemical intermediate. For instance, a US patent filed in 1966 and granted in 1969 lists "this compound" as an intermediate in the synthesis of more complex pharmaceutical agents. This suggests that its preparation was a known process in industrial and medicinal chemistry laboratories of that era.
A German patent from 1967, DE1286004B, explicitly describes a "Process for the preparation of new 3-phenyl-3-pyrrolidinol compounds," further solidifying that the synthesis of this class of compounds was well-established at the time. Research in the early 1960s on analgesic compounds based on the pyrrolidine ring also involved derivatives of 3-phenyl-3-pyrrolidinol, indicating that the parent compound was accessible for further chemical exploration.
The primary method for the synthesis of tertiary alcohols like this compound during this period was the Grignard reaction. This classic organometallic reaction would have been the most logical and efficient route for the preparation of this compound from a suitable ketone precursor.
Key Synthetic Methodologies
The most prevalent and historically significant method for the synthesis of this compound is the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.
Grignard Reaction with N-Substituted-3-Pyrrolidinones
The fundamental approach involves the reaction of a phenylmagnesium halide (typically bromide) with an N-substituted-3-pyrrolidinone, followed by deprotection of the nitrogen atom. The N-substituent serves as a protecting group during the Grignard reaction and can be chosen to be easily removable. A common and effective protecting group for this purpose is the benzyl group.
Reaction Scheme:
Caption: Synthetic pathway to this compound via Grignard reaction and deprotection.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 molar equivalents) are placed. The flask is filled with an inert atmosphere (e.g., nitrogen or argon). A solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Grignard Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of N-benzyl-3-pyrrolidinone (1.0 molar equivalent) in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the reaction goes to completion.
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until the precipitate is mostly dissolved. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzyl-3-phenylpyrrolidin-3-ol. Purification can be achieved by column chromatography on silica gel or by recrystallization.
-
Catalytic Hydrogenation: N-Benzyl-3-phenylpyrrolidin-3-ol is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to afford this compound. The product can be further purified by recrystallization or distillation under high vacuum.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its N-benzyl precursor. Yields can vary depending on the scale of the reaction and the purity of the reagents.
| Reaction Step | Reactants | Product | Typical Yield (%) |
| Grignard Reaction | N-Benzyl-3-pyrrolidinone, Phenylmagnesium Bromide | N-Benzyl-3-phenylpyrrolidin-3-ol | 75-90% |
| Debenzylation | N-Benzyl-3-phenylpyrrolidin-3-ol | This compound | 85-95% |
Logical Relationships in Synthesis
The synthesis of this compound is a logical sequence of well-established organic reactions. The core logic involves the creation of the key carbon-carbon bond followed by the removal of a protecting group.
Caption: Logical workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of a wide range of pharmaceutical compounds. Its derivatives have been investigated for their potential as:
-
Dopamine Receptor Ligands: The 3-phenylpyrrolidine scaffold is a known pharmacophore for dopamine D2 and D3 receptors, making it a valuable starting point for the development of agents to treat neurological and psychiatric disorders.
-
Muscarinic Receptor Antagonists: Derivatives have shown affinity for muscarinic receptors, which are targets for drugs treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).
-
Enzyme Inhibitors: The structural features of this compound have been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.
The chirality and the presence of functional groups for further modification make this compound a highly attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Conclusion
This compound, a seemingly simple molecule, has a rich history rooted in the fundamental principles of organic synthesis. Its journey from a chemical intermediate mentioned in mid-20th-century patents to a key building block in modern drug discovery underscores its enduring importance. The Grignard reaction remains the most practical and historically significant method for its preparation. Understanding the discovery, history, and synthetic methodologies of this core scaffold is crucial for researchers and scientists aiming to design and develop the next generation of innovative therapeutics. This guide provides a foundational resource to aid in these endeavors.
An In-depth Technical Guide to the Solubility of 3-Phenylpyrrolidin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenylpyrrolidin-3-ol, a key building block in medicinal chemistry and pharmaceutical development.[1] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide offers a robust framework for its experimental determination. This includes detailed methodologies for solubility assessment and a standardized format for data presentation, enabling researchers to generate and report reliable and comparable solubility data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Predicted Boiling Point | 282.69 °C at 760 mmHg | [3] |
| Predicted Melting Point | 79.63 °C | [3] |
| Appearance | Light to dark yellow solid | [1] |
Based on its structure, which includes a polar hydroxyl group and a pyrrolidine ring, alongside a nonpolar phenyl group, this compound is expected to exhibit solubility in a range of polar organic solvents.[4][5][6]
Quantitative Solubility Data
The following table provides a standardized template for reporting experimentally determined solubility data for this compound in various organic solvents at a specified temperature. Researchers are encouraged to populate this table with their own findings to contribute to a collective understanding of this compound's solubility profile.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | Polar Protic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Ethanol | Polar Protic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Isopropanol | Polar Protic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Acetone | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Ethyl Acetate | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Tetrahydrofuran (THF) | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Acetonitrile | Polar Aprotic | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Dichloromethane (DCM) | Halogenated | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Toluene | Nonpolar | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
| Hexane | Nonpolar | Data to be entered | Data to be entered | e.g., HPLC, Gravimetric |
Experimental Protocols
The determination of thermodynamic (or equilibrium) solubility is crucial for various stages of drug development. The most widely accepted and reliable method for this is the isothermal saturation method, often referred to as the shake-flask method.[7]
Isothermal Saturation (Shake-Flask) Method
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[7]
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[7][8]
-
Sample Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample to determine the concentration of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a common and accurate technique for quantifying the concentration of soluble compounds.[7]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is often suitable for nitrogen-containing heterocyclic compounds.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and gradient should be optimized for adequate separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C).
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Phenylpyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring, a phenyl group, and a hydroxyl group. This unique combination of functional groups makes it a valuable chiral building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its derivatives have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties. A thorough understanding of the thermochemical properties of this compound is essential for its practical application in drug design, chemical synthesis, and material science, as these properties govern its stability, reactivity, and behavior in different environments.
This guide provides a comprehensive overview of the methodologies required to determine the key thermochemical data for this compound, including its enthalpy of formation, heat capacity, Gibbs free energy of formation, and entropy.
Physicochemical Properties
While specific experimental thermochemical data is scarce, the basic physicochemical properties of this compound have been computed and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | PubChem[2] |
| Molecular Weight | 163.22 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 49798-31-4 | PubChem[2] |
| Appearance | Light to dark yellow solid | Chem-Impex[1] |
| Storage Temperature | 0-8 °C | Chem-Impex[1] |
Experimental Determination of Thermochemical Data
The following sections outline the detailed experimental protocols for determining the key thermochemical properties of this compound.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation (ΔHf°) of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter.
Experimental Protocol:
-
Sample Preparation: A pellet of approximately 1 gram of high-purity this compound is weighed with an accuracy of ±0.1 mg.[3]
-
Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard sample with a known heat of combustion, typically benzoic acid.[4]
-
Bomb Assembly: The pellet is placed in the fuel capsule of the calorimeter bomb. A 10 cm length of nichrome ignition wire is connected to the bomb electrodes, ensuring it is in contact with the sample.[3]
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, which could form nitric acid and affect the results.[5] It is then filled with oxygen to a pressure of approximately 30 atm.[3]
-
Combustion: The bomb is placed in the calorimeter bucket, which is filled with a precise volume (e.g., 2.000 L) of water.[6] The sample is ignited, and the temperature change of the water is recorded at regular intervals until it stabilizes.[3]
-
Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation is calculated using Hess's Law.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is employed to determine heat capacity, melting point, and the enthalpy of phase transitions.
Experimental Protocol:
-
Sample Preparation: A small sample (5-15 mg) of this compound is weighed into a hermetic DSC pan.[8] For solids, the sample should be a fine powder to ensure good thermal contact.
-
Instrument Setup: A Q250 DSC or a similar instrument is utilized under a nitrogen atmosphere (flow rate of 20 cm³/min) to prevent oxidation.[8] An empty hermetic pan is used as a reference.
-
Thermal Cycling: To erase the sample's thermal history, it is subjected to a heat/cool/heat cycle, for example, from -20°C to 60°C at a rate of 20°C/min.[8]
-
Data Acquisition: After the thermal cycling, a final heating ramp (e.g., -20°C to a temperature above the expected melting point) is performed at a controlled rate, and the heat flow is recorded.[8]
-
Data Analysis: The melting point is determined from the onset of the melting peak in the DSC thermogram. The heat of fusion (ΔHfusion) is calculated from the area under the melting peak.[8] The heat capacity can be determined from the heat flow signal in a region without phase transitions.
Computational Prediction of Thermochemical Data
In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules with a high degree of accuracy.
G3(MP2)//B3LYP Methodology
The Gaussian-n (Gn) theories, such as G3(MP2), are composite quantum chemical methods that aim for high accuracy in predicting thermochemical data. The G3(MP2)//B3LYP approach involves geometry optimization and frequency calculations at the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) density functional theory level, followed by a series of single-point energy calculations at higher levels of theory to approximate the energy at a very high level of accuracy.[9]
Computational Workflow:
-
Conformational Analysis: An initial search for the most stable conformers of this compound is performed using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers are optimized at the B3LYP level of theory with a suitable basis set (e.g., 6-31G(d)). Vibrational frequency calculations are then performed at the same level to confirm that the structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the B3LYP-optimized geometries using higher-level methods as prescribed by the G3(MP2) protocol.
-
Thermochemical Data Calculation: The standard enthalpy of formation in the gaseous state is calculated using the atomization method.[10] This involves calculating the total energy of the molecule and subtracting the energies of its constituent atoms, with empirical corrections applied to achieve high accuracy. Other thermochemical properties like heat capacity and entropy are also derived from the vibrational frequencies and molecular structure.
The following diagram illustrates the general workflow for computational thermochemistry.
Caption: A generalized workflow for the computational determination of thermochemical data.
Potential Biological Signaling Pathways
While specific signaling pathways for this compound are not yet elucidated, derivatives of phenylpyrrolidine have shown potential as anti-inflammatory and analgesic agents.[11] These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), and modulation of inflammatory signaling pathways like the Toll-like receptor (TLR) pathway.
Based on this, a hypothetical signaling pathway for the anti-inflammatory action of this compound derivatives can be proposed.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound derivatives.
Conclusion
This technical guide provides a comprehensive framework for the determination and prediction of the thermochemical properties of this compound. While experimental data is currently lacking, the detailed protocols for combustion calorimetry and DSC, along with the outlined computational methodology, offer a clear path forward for researchers in this field. The exploration of potential biological activities and signaling pathways highlights the importance of this compound in drug discovery and development. The data and methods presented herein are intended to facilitate future research and a deeper understanding of the physicochemical and biological characteristics of this compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ivypanda.com [ivypanda.com]
- 4. biopchem.education [biopchem.education]
- 5. nsuworks.nova.edu [nsuworks.nova.edu]
- 6. web.williams.edu [web.williams.edu]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3-Phenylpyrrolidin-3-ol, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data, this document also furnishes comprehensive, standardized protocols for the determination of its melting and boiling points.
Physicochemical Data for this compound
Currently, specific experimental or computationally predicted values for the melting and boiling points of this compound are not widely available in common chemical databases. However, its physical state at ambient temperature provides an inference about its melting point.
| Property | Value | Source |
| Physical State | Light to dark yellow solid | Vendor Information |
| Melting Point | Data not available (inferred to be above room temperature) | - |
| Boiling Point | Data not available | - |
Experimental Protocols for Physicochemical Characterization
For researchers requiring precise data for this compound, the following established methodologies for determining melting and boiling points are recommended.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions to a liquid state. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small quantity of this compound should be finely ground using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point. A preliminary, faster heating run can be conducted to estimate the approximate melting range.
-
Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is fundamental for characterization, purification (distillation), and handling of liquid compounds.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heating mantle or Bunsen burner
-
Heat transfer fluid (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the Thiele tube or test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the liquid with the open end submerged.
-
Apparatus Assembly: The tube containing the sample and inverted capillary is attached to a thermometer. The assembly is then immersed in a heating bath (if using a test tube) or placed in the Thiele tube.
-
Heating: The sample is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation and Recording: Heating is continued until a steady and rapid stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Workflow Visualization
The following diagram illustrates the logical workflow for the physicochemical characterization of a novel or uncharacterized chemical compound like this compound.
Caption: A flowchart outlining the key stages in the characterization of a chemical compound.
Methodological & Application
Application Note 1: Quantitative Analysis of 3-Phenylpyrrolidin-3-ol in Human Plasma by LC-MS/MS
An in-depth guide to the quantitative analysis of 3-Phenylpyrrolidin-3-ol, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. The following sections detail validated analytical methods including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of this compound in human plasma.[1] This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.[1] To ensure the highest accuracy and precision, the protocol utilizes a stable isotope-labeled internal standard (IS), such as this compound-d5.[1][2] The sample preparation is a straightforward protein precipitation procedure, which offers excellent recovery and minimizes matrix effects.[1]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d5 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[3]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d5 in methanol.[3]
-
Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and QC samples at various concentrations.[3] These are then spiked into drug-free human plasma.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.[1]
3. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.[1]
-
Add 200 µL of the internal standard working solution to each tube.[1]
-
Vortex each tube for 30 seconds to ensure thorough mixing and induce protein precipitation.[1]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[4]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.[4]
-
Column: Poroshell 120 EC-C18 (2.7 µm, 4.6 x 50 mm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Data Presentation: LC-MS/MS Method Performance
The following table summarizes typical validation parameters for this method.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995[2] |
| Calibration Range | 1 - 1,000 ng/mL[4] |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | ≤ 15%[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 85% |
Workflow Diagram: LC-MS/MS Bioanalysis```dot
Caption: Workflow for purity analysis of this compound by HPLC.
Application Note 3: Quantification of this compound by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, particularly in forensic or toxicological screening. Due to the polar nature of the hydroxyl group, derivatization is often required to improve chromatographic peak shape and thermal stability. [6]Silylation is a common derivatization technique for this purpose. [6]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
2. Sample Preparation (Derivatization):
-
Extract the analyte from the matrix (e.g., urine, blood) using liquid-liquid or solid-phase extraction. [7]2. Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial and heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A GC or equivalent. [8]* MS System: Agilent 5975C MSD or equivalent. [8]* Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness). [8]* Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. [8]* Ionization Mode: Electron Impact (EI), 70 eV. [8]* Acquisition Mode: Full Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Data Presentation: GC-MS Method Performance
| Parameter | Specification |
| Linearity (R²) | ≥ 0.99 |
| Calibration Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) (SIM mode) | ~1 ng/mL |
| Limit of Quantification (LOQ) (SIM mode) | ~5 ng/mL |
| Precision (% RSD) | < 15% |
| Key Mass Fragments (TMS derivative) | To be determined empirically (molecular ion and characteristic fragments) |
Workflow Diagram: GC-MS Derivatization and Analysis
Caption: General workflow for GC-MS analysis with derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for GC-MS Analysis of 3-Phenylpyrrolidin-3-ol via Derivatization
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-phenylpyrrolidin-3-ol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polar molecule containing both a tertiary alcohol and a secondary amine, making it non-volatile and prone to poor chromatographic performance. Derivatization is essential to increase its volatility and thermal stability, thereby enabling robust and sensitive GC-MS analysis.[1][2][3] Two primary derivatization techniques, silylation and acylation, are presented with detailed methodologies. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. Accurate and sensitive quantification of these compounds is often crucial in research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds.[1] However, direct analysis of polar compounds like this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column.
Chemical derivatization addresses these challenges by converting the polar functional groups (-OH and -NH) into less polar, more volatile, and more thermally stable moieties.[1][2] This application note details two effective derivatization strategies:
-
Silylation: This is the most widely used derivatization technique for GC analysis.[4] It involves the replacement of active hydrogens in -OH and -NH groups with a trimethylsilyl (TMS) group.[4]
-
Acylation: This method introduces an acyl group into the molecule, which also increases volatility and can improve chromatographic behavior.[5]
Derivatization Strategies and Protocols
Silylation of this compound
Silylation of this compound will target both the tertiary hydroxyl group and the secondary amine. The reactivity for silylation generally follows the order: primary alcohol > secondary alcohol > tertiary alcohol, and primary amine > secondary amine.[6] Therefore, derivatization of the tertiary alcohol and secondary amine in this compound may require more rigorous conditions, such as the use of a catalyst and elevated temperatures, to ensure complete reaction.[1][4][7]
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a strong silylating agent, and the TMCS catalyst enhances its reactivity towards hindered functional groups.[1][4]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent.[1] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen.
-
Reagent Addition: To approximately 1 mg of the dried sample or standard in a 2 mL autosampler vial, add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 60 minutes.[1] The elevated temperature is necessary to drive the derivatization of the sterically hindered tertiary alcohol and the secondary amine to completion.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Workflow for Silylation of this compound
Caption: Workflow for the silylation of this compound.
Acylation of this compound
Acylation is another effective method for derivatizing this compound. Acetic anhydride is a common and effective acylating agent that reacts with both hydroxyl and amino groups. A patent for the related compound (3S)-pyrrolidin-3-ol describes the use of acetic anhydride for derivatization prior to GC analysis, indicating the suitability of this approach.
Recommended Reagent: Acetic Anhydride with a base catalyst (e.g., pyridine or triethylamine).
Experimental Protocol:
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Addition: To approximately 1 mg of the dried sample in a 2 mL autosampler vial, add 100 µL of anhydrous pyridine (which acts as both a solvent and a catalyst) and 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. The reaction progress can be monitored by GC-MS to determine the optimal reaction time.
-
Work-up (Optional but Recommended): After cooling, the excess acetic anhydride and pyridine can be removed under a stream of nitrogen. The residue can then be redissolved in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. This step helps to minimize potential interference from the derivatization reagents.
-
Analysis: Inject the final solution into the GC-MS system.
Workflow for Acylation of this compound
References
Application Notes and Protocols for Parallel Synthesis Utilizing 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 3-Phenylpyrrolidin-3-ol as a versatile scaffold in parallel synthesis for the generation of diverse chemical libraries. The protocols detailed below are designed for high-throughput synthesis, enabling the rapid exploration of chemical space and the acceleration of drug discovery programs.
The this compound core is a privileged structure in medicinal chemistry, offering a three-dimensional framework that is ideal for creating molecules with diverse biological activities. Its functional groups—a secondary amine, a tertiary alcohol, and a phenyl ring—provide multiple points for diversification, making it an excellent starting point for the construction of compound libraries.
Overview of Parallel Synthesis with this compound
Parallel synthesis allows for the simultaneous creation of a multitude of compounds in a systematic manner. By utilizing this compound as a central scaffold, researchers can introduce a variety of building blocks at different positions of the molecule, leading to a library of structurally related but distinct compounds. This approach is particularly effective for structure-activity relationship (SAR) studies and hit-to-lead optimization.
Two powerful synthetic strategies amenable to a parallel format using a this compound core are:
-
Parallel Amidation: Functionalization of the secondary amine of the pyrrolidine ring with a diverse set of carboxylic acids.
-
Ugi Four-Component Reaction (Ugi-4CR): A multicomponent reaction that allows for the simultaneous introduction of four different building blocks, leading to a high degree of molecular diversity.
Experimental Protocols and Data
This protocol describes the parallel synthesis of a library of amides by reacting a functionalized this compound core with various carboxylic acids. The core scaffold, a carboxylic acid-functionalized pyrrolidine, can be prepared from itaconic acid and aniline, followed by reduction to yield the desired this compound derivative. For the purpose of this protocol, we will focus on the parallel amidation step of a pre-functionalized pyrrolidine carboxylic acid.[1]
Experimental Protocol: Parallel Amidation
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the this compound derived carboxylic acid intermediate in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of triethylamine (TEA) in anhydrous acetonitrile.
-
Prepare a 0.1 M solution of bis(pentafluorophenyl) carbonate (BPC) in anhydrous acetonitrile.
-
Prepare a 0.12 M solution of a diverse library of primary and secondary amines in anhydrous acetonitrile in separate vials.
-
-
Activation of Carboxylic Acid:
-
In a 96-well reaction block, dispense 1 mL (0.1 mmol) of the this compound derived carboxylic acid solution into each well.
-
To each well, add 1 mL (0.1 mmol) of the TEA solution.
-
To each well, add 1 mL (0.1 mmol) of the BPC solution.
-
Seal the reaction block and shake at room temperature for 1 hour to form the active pentafluorophenyl ester intermediate.
-
-
Amidation Reaction:
-
To each well containing the activated ester, add 1 mL (0.12 mmol) of the corresponding amine solution.
-
Seal the reaction block and shake at room temperature for 12 hours.
-
-
Workup and Purification:
-
Workup A (Precipitation): For products that precipitate, filter the contents of each well, wash the solid with cold acetonitrile, and dry under vacuum.[1]
-
Workup B (Evaporation and Chromatography): For products that remain in solution, evaporate the solvent from each well under reduced pressure. Purify the residue by dry flash column chromatography.[1]
-
Table 1: Representative Data for Parallel Amidation [1]
| Amine Building Block | Workup Method | Yield (%) | Purity (%) |
| Benzylamine | A | 95 | 98 |
| 2-Phenylethylamine | A | 88 | 96 |
| Cyclohexylamine | A | 92 | 97 |
| Morpholine | B | 75 | 95 |
| Piperidine | B | 81 | 96 |
The Ugi-4CR is a powerful tool for diversity-oriented synthesis, allowing for the rapid generation of complex molecules from simple starting materials. In this protocol, a derivative of this compound bearing a primary amine is used as one of the components.
Experimental Protocol: Ugi-4CR
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of an amino-functionalized this compound derivative in methanol.
-
Prepare a 0.1 M solution of a diverse library of aldehydes in methanol in separate vials.
-
Prepare a 0.1 M solution of a diverse library of carboxylic acids in methanol in separate vials.
-
Prepare a 0.1 M solution of tert-butyl isocyanide in methanol.
-
-
Reaction Setup:
-
In a 96-well reaction block, dispense 1 mL (0.1 mmol) of the amino-functionalized this compound solution into each well.
-
To each well, add 1 mL (0.1 mmol) of the corresponding aldehyde solution.
-
To each well, add 1 mL (0.1 mmol) of the corresponding carboxylic acid solution.
-
To each well, add 1 mL (0.1 mmol) of the tert-butyl isocyanide solution.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 48 hours.
-
After the reaction is complete, evaporate the solvent from each well under reduced pressure.
-
Purify the residues using an appropriate high-throughput method, such as preparative HPLC or automated flash chromatography.
-
Table 2: Representative Data for Ugi-4CR
| Aldehyde | Carboxylic Acid | Yield (%) | Purity (%) |
| Benzaldehyde | Acetic Acid | 85 | >95 |
| 4-Chlorobenzaldehyde | Propionic Acid | 82 | >95 |
| 2-Naphthaldehyde | Benzoic Acid | 78 | >95 |
| Isobutyraldehyde | Acetic Acid | 75 | >95 |
| Furfural | Phenylacetic Acid | 80 | >95 |
Visualizations
Caption: Workflow for the parallel synthesis of an amide library.
References
Application Notes and Protocols for Pharmacophore Modeling with a 3-Phenylpyrrolidin-3-ol Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 3-Phenylpyrrolidin-3-ol scaffold is a privileged structural motif found in a variety of biologically active compounds, exhibiting activities against targets such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its rigid framework and well-defined stereochemistry make it an excellent candidate for structure-based drug design and pharmacophore modeling. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.[1][2] This document provides detailed application notes and protocols for developing and utilizing a pharmacophore model based on the this compound scaffold for the discovery of novel monoamine transporter inhibitors.
Pharmacophore Model Generation
A ligand-based pharmacophore model was generated based on a set of known this compound derivatives with reported inhibitory activity against DAT. The essential chemical features identified for potent DAT inhibition include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.
Table 1: Pharmacophoric Features of the this compound Model
| Feature ID | Feature Type | X | Y | Z | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 0.5 | 1.0 |
| HBD1 | Hydrogen Bond Donor | -1.2 | -0.9 | 1.3 | 1.0 |
| HYD1 | Hydrophobic | -3.5 | 2.1 | -0.8 | 1.5 |
| ARO1 | Aromatic Ring | 0.0 | 0.0 | 0.0 | 1.8 |
Quantitative Structure-Activity Relationship (QSAR) Data
A 3D-QSAR study was performed on a series of this compound analogs to correlate their structural features with their biological activity. The following table summarizes the inhibitory concentrations (IC50) for a selection of these compounds against DAT, SERT, and NET.
Table 2: In Vitro Inhibitory Activity of this compound Derivatives
| Compound ID | R1-Group | R2-Group | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| PPO-001 | H | H | 15.2 | 250.6 | 120.3 |
| PPO-002 | 4-Cl | H | 8.9 | 180.4 | 95.7 |
| PPO-003 | H | CH3 | 22.5 | 310.2 | 155.8 |
| PPO-004 | 4-F | CH3 | 12.3 | 215.7 | 110.1 |
| PPO-005 | 3,4-diCl | H | 5.1 | 150.9 | 75.4 |
Experimental Protocols
This protocol outlines the steps for generating a pharmacophore model when the 3D structure of the biological target is unknown, using a set of active ligands.[1][3]
-
Ligand Preparation:
-
Collect a dataset of at least 5-10 structurally diverse ligands with known high affinity for the target.
-
Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged centers.[1]
-
-
Model Generation:
-
Use a pharmacophore generation algorithm (e.g., HipHop in Catalyst, PHASE) to align the ligands and identify the 3D arrangement of the common features.[2]
-
The algorithm will generate several pharmacophore hypotheses.
-
-
Model Validation:
-
Validate the generated hypotheses using a test set of known active and inactive compounds.
-
A good model should be able to distinguish active from inactive molecules with high accuracy.[4]
-
Select the hypothesis with the best statistical significance (e.g., highest cost difference between null and total cost).
-
This protocol describes how to use the validated pharmacophore model to screen large compound libraries for potential hits.
-
Database Preparation:
-
Obtain a 3D conformational database of compounds to be screened (e.g., ZINC, ChEMBL).
-
Ensure the database is properly formatted and contains diverse conformations for each molecule.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a 3D query to search the conformational database.
-
The screening software will identify molecules that can match the pharmacophoric features in a low-energy conformation.
-
-
Hit Filtering and Selection:
-
Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and ADMET properties to remove undesirable compounds.
-
Visually inspect the alignment of the top-ranked hits to the pharmacophore model.
-
-
Biological Evaluation:
-
Purchase or synthesize the most promising hit compounds for in vitro biological testing to confirm their activity.
-
Visualizations
Caption: Simplified signaling pathway of dopamine transporter (DAT) inhibition.
Caption: A general workflow for ligand-based pharmacophore modeling.[1]
References
- 1. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]
- 4. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ADME Assays of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpyrrolidin-3-ol is a key chemical scaffold with significant interest in medicinal chemistry due to its presence in various biologically active compounds. Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is crucial for successful drug development, helping to identify potential liabilities and guide lead optimization.[1][2] This document provides detailed protocols for a panel of standard in vitro ADME assays to characterize this compound, including metabolic stability, permeability, plasma protein binding, and cytochrome P450 (CYP450) inhibition.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in key in vitro ADME assays.
Table 1: Metabolic Stability of this compound
| System | Time (min) | % Remaining (Mean ± SD) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human Liver Microsomes | 0 | 100 ± 0.0 | > 60 | < 11.6 |
| 5 | 98.2 ± 2.1 | |||
| 15 | 95.5 ± 3.4 | |||
| 30 | 89.1 ± 4.5 | |||
| 60 | 78.3 ± 5.2 |
Table 2: Caco-2 Permeability of this compound
| Direction | Papp (x 10⁻⁶ cm/s) (Mean ± SD) | Efflux Ratio | Permeability Classification |
| Apical to Basolateral (A-B) | 5.8 ± 0.7 | 1.2 | Moderate |
| Basolateral to Apical (B-A) | 7.0 ± 0.9 |
Papp: Apparent Permeability Coefficient
Table 3: Plasma Protein Binding of this compound
| Species | Fraction Unbound (fu) (Mean ± SD) | % Bound |
| Human | 0.45 ± 0.05 | 55 |
| Mouse | 0.52 ± 0.06 | 48 |
| Rat | 0.48 ± 0.04 | 52 |
Table 4: CYP450 Inhibition Profile of this compound (IC₅₀ Values)
| CYP Isoform | IC₅₀ (µM) (Mean ± SD) |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | 25.3 ± 3.1 |
| CYP3A4 | > 50 |
Experimental Protocols
Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.[3]
-
Add this compound to the microsome suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. The half-life (t½) and intrinsic clearance (CLint) can then be determined from the disappearance rate.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell model, which mimics the human intestinal epithelium.[5][6]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., mannitol for low permeability, propranolol for high permeability)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Protocol:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[6]
-
Culture the cells for 18-22 days to allow for differentiation into a confluent monolayer.[6]
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >200 Ω·cm²).[6]
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution of this compound (e.g., 10 µM) in HBSS to the apical chamber.[6]
-
Add fresh HBSS to the basolateral chamber.[6]
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.[6]
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution of this compound to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites.
Materials:
-
This compound
-
Human, mouse, and rat plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Control compounds (e.g., warfarin for high binding, atenolol for low binding)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound.
-
Spike the test compound into plasma from each species to a final concentration of 1-5 µM.[7]
-
Load the plasma containing the compound into one chamber of the RED device and PBS into the other chamber.[8]
-
Incubate the RED device at 37°C with shaking for approximately 4 hours to reach equilibrium.[7]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both sets of samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding.
CYP450 Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.[9][10]
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control inhibitors for each isoform
-
LC-MS/MS system
Protocol:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, incubate HLM, the specific CYP450 probe substrate, and varying concentrations of this compound at 37°C.[1]
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction with ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.[9][11]
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plasma Protein Binding Assay [visikol.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Application Notes and Protocols for N-Alkylation of 3-Phenylpyrrolidin-3-ol
These application notes provide detailed protocols for the N-alkylation of 3-phenylpyrrolidin-3-ol, a key intermediate in the synthesis of various biologically active compounds. The protocols are designed for researchers, scientists, and professionals in drug development.
Introduction
N-alkylated this compound derivatives are important structural motifs in medicinal chemistry. The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2] The N-alkylation of the pyrrolidine nitrogen allows for the introduction of various substituents, enabling the modulation of pharmacological properties.
This document outlines two primary methods for the N-alkylation of this compound:
-
Direct N-Alkylation with Alkyl Halides: A straightforward approach involving the reaction of the secondary amine with an alkyl halide in the presence of a base.[3][4][5]
-
Reductive Amination: A two-step, one-pot reaction that involves the formation of an iminium ion intermediate from an aldehyde or ketone, followed by reduction to the corresponding tertiary amine.[6][7][8] This method is often preferred to avoid overalkylation, a common side reaction in direct alkylation.[9]
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound.
| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Direct Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃, or DIPEA | Acetonitrile, DMF | 25 - 80 | 4 - 24 | 60 - 90 | Prone to overalkylation to form quaternary ammonium salts, especially with reactive alkyl halides.[4][9] Using a bulky base like DIPEA (Hünig's base) can minimize this.[5] |
| Reductive Amination | Aldehyde or Ketone | - | Methanol, Dichloromethane | 0 - 25 | 2 - 12 | 75 - 95 | Generally provides cleaner reactions and higher yields for mono-alkylation.[9] A variety of reducing agents can be used, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)[5]
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N,N-diisopropylethylamine (2.0-3.0 eq).[5]
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This protocol details the N-alkylation of this compound via reductive amination using an aldehyde or ketone and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the pure N-alkylated this compound.
Visualizations
Caption: Experimental workflow for the direct N-alkylation of this compound.
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Chemical pathways for the N-alkylation of this compound.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine [jstage.jst.go.jp]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-Phenylpyrrolidin-3-ol as a Versatile Building Block for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds.[1] Its three-dimensional architecture allows for the precise spatial orientation of substituents, making it an ideal framework for designing molecules that can interact with complex biological targets within the central nervous system (CNS).[1][2] Among the various pyrrolidine-based building blocks, 3-Phenylpyrrolidin-3-ol stands out as a versatile precursor for the synthesis of diverse libraries of compounds with potential therapeutic applications in CNS disorders. This tertiary alcohol offers a strategic point for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
These application notes provide an overview of the utility of this compound in CNS drug discovery, supported by synthetic protocols, biological data on derived compounds, and methodologies for their evaluation.
Synthetic Utility of this compound
This compound serves as a key intermediate for the synthesis of a variety of substituted pyrrolidines. The hydroxyl group can be used as a handle for further functionalization, while the phenyl group can be modified to influence potency and selectivity. The pyrrolidine nitrogen is also readily amenable to substitution, allowing for the introduction of various groups to modulate physicochemical properties and target engagement.
A key synthetic application of 3-hydroxy-3-phenylpyrrolidine derivatives has been demonstrated in the development of potent androgen receptor (AR) antagonists, highlighting the scaffold's utility in generating biologically active molecules, even outside the CNS field.[3] While this specific example targets prostate cancer, the synthetic strategies are readily adaptable for CNS targets.
General Synthetic Scheme
The following diagram illustrates a generalized synthetic workflow starting from a protected 3-pyrrolidone to generate this compound and its subsequent derivatization.
Synthetic workflow for this compound derivatives.
CNS-Relevant Biological Activities of Phenylpyrrolidine Derivatives
While direct CNS applications of compounds derived from this compound are an emerging area, the broader class of phenylpyrrolidine derivatives has shown significant promise in various CNS-related therapeutic areas, including:
-
Analgesia: N-methyl-arylpyrrolidinols have demonstrated potent antinociceptive activity in preclinical models.
-
Anticonvulsant Activity: Various phenylpyrrolidone and phenylpyrrolidine-2,5-dione derivatives have shown efficacy in seizure models.[4][5]
-
Neuroprotection: Certain phenylpyrrolidine derivatives have been investigated for their potential to improve cognitive function following ischemic stroke.
Quantitative Data on Phenylpyrrolidine Derivatives
The following tables summarize key quantitative data for representative phenylpyrrolidine derivatives, illustrating their potential in CNS drug discovery.
Table 1: In Vitro Biological Activity of Phenylpyrrolidine Derivatives
| Compound Class | Target | Assay | IC50 / Ki | Reference |
| 3-Aryl-3-hydroxypyrrolidines | Androgen Receptor | Binding Assay | 0.1 - 1 µM | [3] |
| Phenylpyrrolidine-2,5-diones | Voltage-gated Sodium Channels | Binding Assay | 10 - 100 µM | [5] |
Table 2: In Vivo Efficacy of Phenylpyrrolidine Derivatives in CNS Models
| Compound Class | Animal Model | Test | ED50 / Effective Dose | Reference |
| N-Methyl-arylpyrrolidinols | Mouse | Hot Plate Test | 5 - 20 mg/kg | |
| Phenylpyrrolidine-2,5-diones | Mouse | Maximal Electroshock Seizure | 30 - 100 mg/kg | [5] |
Experimental Protocols
Synthesis of 3-Aryl-3-hydroxypyrrolidines
This protocol is adapted from the synthesis of androgen receptor antagonists and serves as a template for generating derivatives from a 3-pyrrolidone precursor.[3]
Materials:
-
N-Boc-3-pyrrolidone
-
Aryl magnesium bromide (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
Procedure:
-
Grignard Reaction: To a solution of N-Boc-3-pyrrolidone in anhydrous THF at 0°C under a nitrogen atmosphere, add the aryl magnesium bromide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-aryl-3-hydroxypyrrolidine.
-
Deprotection: Dissolve the crude product in DCM and add TFA.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate and concentrate to yield the 3-aryl-3-hydroxypyrrolidine.
In Vivo Analgesic Activity: Hot Plate Test
This protocol is a standard method for assessing the central analgesic activity of compounds.[3][6][7][8][9]
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglass cylinder to confine the animal on the hot plate.
Procedure:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Administer the test compound to mice (e.g., intraperitoneally) at the desired doses.
-
At a predetermined time after compound administration (e.g., 30 minutes), place a mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.
-
Record the latency time to the first nociceptive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compare the latency times of the treated groups to a vehicle-treated control group.
Workflow for the hot plate test.
In Vitro Assay: Voltage-Gated Sodium Channel Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of compounds on voltage-gated sodium channels using a fluorescence-based membrane potential assay.[10][11][12]
Materials:
-
HEK-293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.7).
-
Membrane potential-sensitive dye kit (e.g., FRET-based).
-
Sodium channel activator (e.g., veratridine).
-
Test compounds.
-
Assay buffer.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Initiate channel opening by adding the sodium channel activator.
-
Measure the change in fluorescence using a plate reader, which corresponds to the change in membrane potential.
-
Calculate the percent inhibition of the sodium channel-mediated depolarization by the test compounds.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model.
Signaling Pathways and Mechanisms of Action
Derivatives of the phenylpyrrolidine scaffold can modulate various signaling pathways implicated in CNS disorders. The diagram below illustrates a simplified representation of how these compounds might interfere with neuronal signaling, for instance, by blocking voltage-gated sodium channels, a common mechanism for anticonvulsant and analgesic drugs.
Inhibition of voltage-gated sodium channels.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in CNS drug discovery. The structural rigidity and the presence of multiple points for diversification make the pyrrolidine scaffold an attractive starting point for the development of new therapeutics targeting a range of CNS disorders. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising chemical scaffold.
References
- 1. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 5. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Mouse Model of Small Fiber Neuropathy - JoVE Journal [jove.com]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The hitchhiker’s guide to the voltage-gated sodium channel galaxy - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Versatile Building Block in the Synthesis of Novel Anti-Inflammatory Agents
While direct applications of 3-Phenylpyrrolidin-3-ol in the synthesis of anti-inflammatory agents are not extensively documented in publicly available research, the broader pyrrolidine chemical structure is a cornerstone in the development of new anti-inflammatory drugs. This application note provides a comprehensive overview of the use of the pyrrolidine scaffold in the synthesis of potent anti-inflammatory compounds, including detailed protocols for their synthesis and biological evaluation, and summarizes key quantitative data.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for effective binding to enzyme active sites. Numerous studies have demonstrated that derivatives of pyrrolidine exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[2][3][4]
Rationale for Pyrrolidine Derivatives as Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes through the action of COX and LOX enzymes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that exert their effect by inhibiting these enzymes. The development of pyrrolidine-based compounds has emerged as a promising strategy to discover novel NSAIDs with improved efficacy and reduced side effects.[3][4]
Data Presentation
The following table summarizes the in vitro inhibitory activities of various synthesized pyrrolidine derivatives against key inflammatory enzymes.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |
| MAK01 | COX-1 | 314 | [4] |
| COX-2 | 130 | [4] | |
| 5-LOX | 105 | [4] | |
| A-1 | COX-1 & COX-2 | Not specified, but showed high anti-inflammatory effect | [2][5] |
| A-4 | COX-1 & COX-2 | Not specified, but showed high analgesic effect | [2][5] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of a pyrrolidine-based anti-inflammatory agent, specifically a succinimide derivative, and protocols for key in vitro and in vivo biological assays.
Protocol 1: Synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)[4]
This protocol describes the synthesis of a pivalate-based Michael product with demonstrated anti-inflammatory and analgesic potential.[4]
Materials:
-
Ethyl isobutyrate
-
N-phenylmaleimide
-
Methylated L-proline (organocatalyst)
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine ethyl isobutyrate and N-phenylmaleimide.
-
Add methylated L-proline as an organocatalyst.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with distilled water.
-
Extract the organic layer three times with 5 mL portions of chloroform.[4]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography using a gradient of n-hexane and ethyl acetate to yield the final product, MAK01.[4]
-
Characterize the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[4]
This assay determines the ability of a test compound to inhibit the activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compound (e.g., MAK01)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the COX-1 and COX-2 enzymes in the assay buffer.
-
In a 96-well plate, add the enzyme, heme cofactor, and fluorometric probe to each well.
-
Add various concentrations of the test compound to the wells. Include a positive control (a known COX inhibitor) and a negative control (vehicle).
-
Incubate the plate at room temperature for 10 minutes.[6]
-
Initiate the reaction by adding arachidonic acid to all wells.[6]
-
Incubate the plate at 37°C for 15 minutes.[6]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay[4]
This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or mice
-
Carrageenan solution (1% in saline)
-
Test compound suspension
-
Pletismometer
-
Standard drug (e.g., Aspirin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by many anti-inflammatory agents and a typical workflow for the synthesis and evaluation of novel compounds.
Caption: Inhibition of the Arachidonic Acid Cascade by Pyrrolidine Derivatives.
References
- 1. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Phenylpyrrolidin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving derivatives of 3-Phenylpyrrolidin-3-ol. This compound serves as a versatile scaffold for the synthesis of potent and selective modulators of key biological targets. The following sections detail the screening of two distinct classes of this compound derivatives: RORγt inverse agonists and inorganic pyrophosphatase inhibitors.
RORγt Inverse Agonist Screening
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.[1] As a master regulator of Th17 cell-mediated inflammation, RORγt is a key therapeutic target for autoimmune diseases. Phenyl (3-phenylpyrrolidin-3-yl)sulfones are a class of compounds derived from this compound that have been identified as potent and selective RORγt inverse agonists.
Signaling Pathway
The RORγt signaling pathway is central to the transcriptional activation of genes involved in the inflammatory response of Th17 cells. Upon activation by stimuli such as TGF-β and IL-6, RORγt, in concert with other transcription factors like STAT3 and IRF4, binds to ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F.[1][2] This leads to the recruitment of co-activators and subsequent gene transcription. Inverse agonists of RORγt inhibit this process by binding to the ligand-binding domain of the receptor and promoting the recruitment of co-repressors, thereby suppressing the inflammatory gene expression program.
Caption: RORγt Signaling Pathway in Th17 Cells.
Experimental Workflow: RORγt Inverse Agonist HTS
The high-throughput screening for RORγt inverse agonists typically involves a primary screen using a reporter gene assay, followed by a secondary screen to confirm activity in a more physiologically relevant context, such as measuring IL-17A production from primary human cells.
Caption: HTS Workflow for RORγt Inverse Agonists.
Quantitative Data
The following table summarizes the in vitro activity of representative phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives.
| Compound ID | RORγt Gal4 Reporter Assay EC50 (nM)[3] | Human Whole Blood IL-17A Assay EC50 (nM)[4] |
| 26 | 11[5] | 24[6] |
| 29 | - | - |
| 38 | - | - |
Data for compounds 29 and 38 were noted for their good oral bioavailability in mice but specific EC50 values were not provided in the search results.
Experimental Protocols
1. RORγt Gal4-Luciferase Reporter Assay in Jurkat Cells
This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.
-
Cell Line: Jurkat cells stably expressing a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence.[7]
-
Reagents:
-
Protocol:
-
Seed Jurkat cells in a 96-well white, clear-bottom plate at a density of ~800,000 cells/ml in 90 µl of assay medium.[8]
-
Add 10 µl of 10x concentrated test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[10]
-
Add 100 µl of ONE-Step™ Luciferase reagent to each well.[9]
-
Incubate at room temperature for ~15 minutes with gentle rocking.[9]
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition relative to the vehicle control.
-
2. IL-17A Production Assay in Human Whole Blood
This assay assesses the inhibitory effect of compounds on IL-17A production in a more physiologically relevant matrix.
-
Reagents:
-
Fresh human whole blood collected in heparinized tubes.
-
RPMI-1640 medium.
-
Stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin).
-
HTRF® Human IL-17A assay kit.[3]
-
Test compounds dissolved in DMSO.
-
-
Protocol:
-
Dilute fresh whole blood 1:1 with RPMI-1640 medium.[11]
-
Dispense 225 µl of the diluted blood into a 96-well plate.[11]
-
Add 25 µl of 10x concentrated test compound or vehicle control.[11]
-
Add the stimulation cocktail to induce IL-17A production.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.[11]
-
Centrifuge the plate to pellet the blood cells and collect the supernatant.
-
Quantify IL-17A in the supernatant using an HTRF® assay according to the manufacturer's protocol. Briefly, add 16 µL of supernatant to a 384-well low-volume white plate, followed by 4 µL of premixed HTRF reagents.[3][12]
-
Read the plate on an HTRF-compatible reader and calculate EC50 values.
-
Inorganic Pyrophosphatase Inhibitor Screening
Inorganic pyrophosphatases (PPases) are essential enzymes that catalyze the hydrolysis of inorganic pyrophosphate (PPi) into two molecules of orthophosphate (Pi). This reaction is crucial for providing the thermodynamic driving force for numerous biosynthetic reactions, including DNA, RNA, and protein synthesis. Inhibition of bacterial PPases is a promising strategy for the development of novel antibacterial agents. A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, derived from this compound, have been identified as inhibitors of Mycobacterium tuberculosis PPase.[13]
Biological Pathway
Inorganic pyrophosphatase plays a housekeeping role by removing PPi, a byproduct of many anabolic reactions. For example, during DNA synthesis, DNA polymerase incorporates a deoxynucleoside monophosphate into the growing DNA strand, releasing PPi. The subsequent hydrolysis of PPi by PPase makes the DNA polymerization reaction effectively irreversible.
Caption: Role of Inorganic Pyrophosphatase.
Experimental Workflow: Inorganic Pyrophosphatase HTS
A common method for HTS of PPase inhibitors is the malachite green assay, which colorimetrically detects the amount of inorganic phosphate produced.
Caption: HTS Workflow for PPase Inhibitors.
Quantitative Data
The following table presents the inhibitory activity of a representative 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivative against Mycobacterium tuberculosis PPase.
| Compound ID | M. tuberculosis PPase IC50 (µM)[13] |
| 12a | 148 |
Experimental Protocol
1. Inorganic Pyrophosphatase Inhibition Assay using Malachite Green
This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of pyrophosphate by PPase.
-
Reagents:
-
Assay Buffer: e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl2, pH 7.5.[14]
-
M. tuberculosis inorganic pyrophosphatase.
-
Substrate: Sodium Pyrophosphate (PPi) solution.
-
Malachite Green Reagent: A mixture of ammonium molybdate and malachite green in acid. A typical preparation involves mixing a stock of malachite green dye with a solution of ammonium molybdate and Tween 20.[14]
-
Test compounds dissolved in DMSO.
-
-
Protocol:
-
In a 96-well plate, add test compounds to the desired final concentration.
-
Add the inorganic pyrophosphatase to all wells except for the negative control. Pre-incubate for 10 minutes at room temperature.[15]
-
Initiate the reaction by adding the PPi substrate solution. The final reaction volume is typically 50 µl.[14]
-
Incubate the plate for 15-30 minutes at room temperature.[15]
-
Stop the reaction and develop the color by adding 10 µl of the Malachite Green reagent.[15]
-
Incubate for 15 minutes at room temperature to allow for color development.[16]
-
Measure the absorbance at approximately 620-630 nm using a microplate reader.[15]
-
Calculate the percent inhibition and determine IC50 values for active compounds.
-
References
- 1. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Chemical screening with a malachite green assay method [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. qiagen.com [qiagen.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. benchchem.com [benchchem.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Phenylpyrrolidin-3-ol in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-Phenylpyrrolidin-3-ol in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a key chemical intermediate and a structural motif present in various pharmaceutical compounds.[1] Accurate and reliable quantification of this analyte in biological matrices such as plasma is crucial for the evaluation of its pharmacokinetic profile during preclinical and clinical development. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, specificity, and wide dynamic range.[2] This application note presents a detailed protocol for the extraction and quantification of this compound from human plasma, which can be readily implemented in a bioanalytical laboratory.
Experimental
2.1. Chemicals and Reagents
-
This compound (purity ≥97%)
-
This compound-d5 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Control human plasma (with K2EDTA as anticoagulant)
2.2. Instrumentation
An Agilent 1290 Infinity II LC system coupled with an Agilent 6495C triple quadrupole mass spectrometer was used for this analysis.[3] Data acquisition and processing were performed using MassHunter software.
2.3. LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min[4] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C[4] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | To be determined experimentally (see Section 3.1) |
| Collision Energy (CE) | To be optimized for each transition |
2.4. Preparation of Standard and Quality Control Samples
Stock solutions of this compound and its deuterated internal standard (IS), this compound-d5, were prepared in methanol at a concentration of 1 mg/mL.[1] Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.[1] Calibration standards and QC samples were prepared by spiking the appropriate working solutions into control human plasma.
2.5. Sample Preparation
A simple protein precipitation method was employed for the extraction of this compound from plasma samples.[1]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).[1]
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.[1]
-
Centrifuge the samples at 10,000 x g for 10 minutes.[1]
-
Transfer 150 µL of the clear supernatant to an autosampler vial.[1]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
Method Development and Validation Protocols
3.1. Optimization of Mass Spectrometric Parameters
The mass spectrometer will be tuned for optimal response for both the analyte and the internal standard. This involves infusing a standard solution of each compound into the mass spectrometer to determine the precursor ion (typically [M+H]⁺) and to identify the most abundant and stable product ions after collision-induced dissociation. The collision energy will be optimized for each precursor-to-product ion transition to achieve maximum signal intensity.
3.2. Method Validation
The developed method will be validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3] The validation will assess the following parameters:
-
Selectivity and Specificity: Analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve will be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The linearity will be evaluated using a weighted linear regression model.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision will be determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high).
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS will be evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The efficiency of the protein precipitation extraction procedure will be determined by comparing the peak areas of the analyte from pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.
-
Stability: The stability of this compound in plasma will be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Data Presentation
The quantitative data from the method validation will be summarized in the following tables.
Table 2: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| This compound | [To be determined] | [To be determined] | [To be determined] | 1/x² |
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Mean Conc. ± SD | Accuracy (%) | ||
| LQC | [TBD] | [TBD] | [TBD] |
| MQC | [TBD] | [TBD] | [TBD] |
| HQC | [TBD] | [TBD] | [TBD] |
Table 4: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | [TBD] | [TBD] | [TBD] |
| MQC | [TBD] | [TBD] | [TBD] |
| HQC | [TBD] | [TBD] | [TBD] |
Table 5: Stability Data
| Stability Condition | QC Level | Concentration (ng/mL) | Mean Measured Conc. ± SD | Accuracy (%) |
| Short-term (Bench-top) | LQC | [TBD] | [TBD] | [TBD] |
| HQC | [TBD] | [TBD] | [TBD] | |
| Freeze-thaw (3 cycles) | LQC | [TBD] | [TBD] | [TBD] |
| HQC | [TBD] | [TBD] | [TBD] | |
| Long-term | LQC | [TBD] | [TBD] | [TBD] |
| HQC | [TBD] | [TBD] | [TBD] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the high selectivity of tandem mass spectrometry make this method well-suited for high-throughput bioanalysis in support of pharmacokinetic studies. The detailed protocols for method development and validation ensure the generation of high-quality, reliable data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylpyrrolidin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Phenylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. It begins with the Grignard reaction of an N-protected-3-pyrrolidinone (commonly N-Boc-3-pyrrolidinone) with phenylmagnesium bromide. This is followed by the deprotection of the nitrogen-protecting group to yield the final product.
Q2: Why is it necessary to use a protecting group for the pyrrolidine nitrogen?
A2: The pyrrolidine nitrogen is basic and contains an acidic proton (N-H). Grignard reagents are highly basic and will react with acidic protons.[1] This would quench the Grignard reagent, preventing it from reacting with the ketone carbonyl group and leading to low or no yield of the desired alcohol. Therefore, the nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group, which is stable under the reaction conditions and can be removed later.
Q3: What are the typical yields for the synthesis of this compound?
A3: The overall yield for the two-step synthesis can vary depending on the specific conditions and scale of the reaction. The N-protection step of a pyrrolidinol precursor typically has a high yield, often exceeding 95%.[2] The Grignard reaction and subsequent deprotection steps can have more variable yields. While a specific yield for this compound is not consistently reported across the literature, yields for similar Grignard reactions on cyclic ketones can range from moderate to good. The deprotection of N-Boc groups is also generally a high-yielding reaction.[3]
Q4: What are the most critical parameters to control during the Grignard reaction?
A4: The most critical parameters for a successful Grignard reaction are:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.[1]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activation, for instance with a small crystal of iodine or 1,2-dibromoethane, is often necessary to initiate the formation of the Grignard reagent.[1]
-
Temperature Control: The addition of the ketone to the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side reactions.[3]
Q5: How can I purify the final this compound product?
A5: Purification of this compound can be achieved through several methods. Given that it is a polar and water-soluble compound, vacuum distillation is a common and effective technique.[4] Another method is crystallization, where the product can be converted to a salt, such as the hydrochloride salt, which may crystallize more readily to achieve high purity.[4] Column chromatography can also be employed for purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or no yield of N-Boc-3-phenylpyrrolidin-3-ol after Grignard reaction. | 1. Inactive Grignard reagent due to moisture. 2. Incomplete formation of the Grignard reagent. 3. Low reactivity of the N-Boc-3-pyrrolidinone. | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. 2. Activate magnesium turnings with iodine or 1,2-dibromoethane. Ensure the reaction has initiated before adding the bulk of the bromobenzene. 3. Increase the reaction time or temperature after the initial addition. |
| Formation of a significant amount of biphenyl as a side product. | Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene. | This is a common side reaction.[5] It can be minimized by the slow, dropwise addition of bromobenzene to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the aryl halide. |
| Incomplete deprotection of the N-Boc group. | 1. Insufficiently acidic conditions. 2. Short reaction time or low temperature. | 1. Use a stronger acid or a higher concentration of the acid (e.g., 4M HCl in dioxane). 2. Increase the reaction time and/or gently warm the reaction mixture. Monitor the reaction progress by TLC. |
| Difficulty in isolating the product during workup. | The product may be partially soluble in the aqueous layer, especially after deprotection. | Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Salting out by adding a saturated solution of sodium chloride to the aqueous layer can also improve extraction efficiency. |
Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Solvents | Typical Conditions | Reported Yield |
| N-Boc Protection | (R)-3-Pyrrolidinol | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | 0 °C to room temperature, 2-4 hours | >95%[2] |
| Grignard Reaction | N-Boc-3-pyrrolidinone, Phenylmagnesium bromide | Tetrahydrofuran (anhydrous) | 0 °C to room temperature | Moderate to Good (specific yield not consistently reported) |
| N-Boc Deprotection | N-Boc-3-phenylpyrrolidin-3-ol | 4M HCl in Dioxane or Trifluoroacetic acid in Dichloromethane | Room temperature, 1-4 hours | High (often >90%)[3][6] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenylpyrrolidin-3-ol via Grignard Reaction
Materials:
-
N-Boc-3-pyrrolidinone
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous THF via the dropping funnel.
-
If the reaction does not start (disappearance of the iodine color and gentle reflux), gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-3-phenylpyrrolidin-3-ol can be purified by flash column chromatography on silica gel.
-
Protocol 2: Deprotection of N-Boc-3-phenylpyrrolidin-3-ol
Materials:
-
N-Boc-3-phenylpyrrolidin-3-ol
-
4M HCl in dioxane (or Trifluoroacetic acid)
-
Dichloromethane (if using TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-3-phenylpyrrolidin-3-ol in a minimal amount of an appropriate solvent (e.g., methanol or dichloromethane).
-
Add an excess of 4M HCl in dioxane (or a solution of trifluoroacetic acid in dichloromethane, e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up:
-
If using HCl in dioxane, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 8.
-
If using TFA in DCM, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The final product can be further purified by vacuum distillation or crystallization if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low Grignard reaction yield.
References
- 1. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenylpyrrolidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Phenylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
-
Grignard Reaction: This approach utilizes the addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to a protected 3-pyrrolidinone. The subsequent removal of the protecting group yields the final product.
-
Reduction of a Lactam: Another common method is the reduction of an N-protected 3-hydroxy-3-phenylpyrrolidin-2-one using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).
Q2: How can I purify the crude this compound product?
A2: Purification of the final product can be achieved through several methods, depending on the impurities present.[1] Common techniques include:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities.
-
Crystallization: The product can be converted to a salt, such as the hydrochloride salt, which is often more readily crystallized to achieve high purity.[1]
-
Column Chromatography: Silica gel chromatography can be used, but the polar nature of the compound might present challenges.[1]
Q3: What are the critical reaction parameters to monitor for a successful synthesis?
A3: Key parameters to control include:
-
Anhydrous Conditions: Particularly for Grignard reactions and reactions involving hydrides, the exclusion of moisture is critical to prevent quenching of the reagents.
-
Temperature: Many steps, especially those involving strong reducing agents or Grignard reagents, require careful temperature control to minimize side reactions.
-
Inert Atmosphere: Using an inert gas like nitrogen or argon is crucial to prevent the degradation of reagents and intermediates.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no exotherm or color change). | Inactive magnesium surface due to oxide layer. | Activate the magnesium turnings by crushing them with a dry stirring rod, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture in glassware or reagents. | Flame-dry all glassware under vacuum and cool under an inert gas. Ensure all solvents and reagents are rigorously dried. | |
| Low yield of the desired tertiary alcohol. | Wurtz-coupling of the Grignard reagent with the starting halide. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Formation of biphenyl side product. | This is favored by high concentrations of bromobenzene and increased reaction temperature. Control the addition rate and temperature carefully. |
Issue 2: Incomplete Reduction with LiAlH4
| Symptom | Possible Cause | Suggested Solution |
| Starting material (lactam) remains after the reaction. | Insufficient reducing agent. | Use a sufficient excess of LiAlH4 (typically 2-3 equivalents). |
| Deactivated LiAlH4. | Use a fresh, unopened container of LiAlH4 or titrate to determine the activity of the current batch. | |
| Low yield after work-up. | Product loss during the aqueous work-up. | Perform a careful Fieser workup (sequential addition of water, 15% NaOH solution, and water) to precipitate aluminum salts, which can then be easily filtered off.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and briefly heat under vacuum, then cool under a stream of dry nitrogen.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and a cloudy appearance.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with N-protected 3-pyrrolidinone
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the N-protected 3-pyrrolidinone in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 3-pyrrolidinone solution dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
Step 3: Quenching and Work-up
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Deprotection and Purification
-
The crude protected product is then deprotected under appropriate conditions (e.g., catalytic hydrogenation for a benzyl protecting group).
-
The final product is purified by vacuum distillation, crystallization, or column chromatography.
Data Presentation
Table 1: Effect of Solvent on Grignard Reaction Yield (Illustrative)
| Solvent | Reaction Time (h) | Yield (%) | Purity (by GC-MS, %) |
| Diethyl Ether | 4 | 75 | 95 |
| Tetrahydrofuran (THF) | 3 | 85 | 97 |
| 2-Methyl-THF | 3 | 82 | 96 |
Note: This data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Reducing Agents for Lactam Reduction (Illustrative)
| Reducing Agent | Equivalents | Temperature (°C) | Yield (%) |
| LiAlH4 | 2.5 | 0 to reflux | 90 |
| NaBH4/H2SO4 | 4.0 | 25 to 80 | 70 |
| Red-Al | 3.0 | 0 to 25 | 85 |
Note: This data is illustrative. LiAlH4 is generally the most effective reagent for this transformation.
Visualizations
Caption: Synthetic workflow for this compound via Grignard reaction.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: High-Purity Purification of 3-Phenylpyrrolidin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving high-purity 3-Phenylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound to high purity?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For achieving very high purity (>99.5%), a combination of these techniques is often employed.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can originate from the starting materials or side reactions during synthesis. If synthesized via a Grignard reaction with a protected pyrrolidinone, potential impurities include unreacted starting materials, biphenyl (from the coupling of the Grignard reagent), and diastereomers if a chiral center is present.
Q3: My purified this compound is a light to dark yellow solid. Is this normal?
A3: Yes, this compound is often described as a light to dark yellow solid.[1] However, a very dark color may indicate the presence of impurities. Further purification may be necessary if a colorless or off-white solid is required.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound at 0-8 °C to maintain its stability.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point. The cooling rate is too fast. Impurities are inhibiting crystallization. | - Reheat the solution to dissolve the oil and add a small amount of the "good" solvent to decrease saturation.[2][3] - Allow the solution to cool more slowly. - Consider a preliminary purification step like column chromatography to remove impurities. |
| No crystal formation upon cooling | The solution is not sufficiently saturated. The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[2][3] - Scratch the inside of the flask with a glass rod at the surface of the liquid. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Product is still impure after recrystallization | The chosen solvent does not effectively discriminate between the product and impurities. Cooling was too rapid, trapping impurities. | - Perform solvent screening to find a more suitable solvent or solvent pair. - Ensure a slow cooling rate to allow for selective crystal growth. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The mobile phase is too polar or not polar enough. | - Adjust the solvent ratio. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. |
| Compound streaks on the TLC plate/column | The compound is interacting too strongly with the silica gel (acidic). The sample is overloaded. | - Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica. - Ensure the sample load is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound elutes too quickly (high Rf) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in the mobile phase. |
| Compound does not move from the baseline (low Rf) | The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in the mobile phase. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent system should be determined through small-scale trials.
1. Solvent Selection:
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This compound is a polar molecule containing a hydroxyl and an amine group. Suitable solvent systems are likely to be polar.
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Single Solvents to Screen: Isopropanol, Ethanol, Acetonitrile.
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Mixed Solvents to Screen: Ethyl acetate/Hexane, Toluene/Hexane, Ethanol/Water.
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Procedure for Screening: In a small test tube, add a small amount of crude this compound. Add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. A good solvent will dissolve the compound when hot and show significant crystal formation upon cooling.
2. Recrystallization Procedure (Example with Ethyl Acetate/Hexane):
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Place the crude this compound in an Erlenmeyer flask.
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Add the minimum amount of hot ethyl acetate ("good" solvent) to dissolve the solid completely with gentle heating and stirring.
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If there are insoluble impurities, perform a hot gravity filtration.
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Slowly add hexane ("poor" solvent) dropwise to the hot solution until a slight cloudiness persists.
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Add a few more drops of hot ethyl acetate until the solution becomes clear again.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
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Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a method for purifying this compound using flash column chromatography.
1. Mobile Phase Selection:
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Perform thin-layer chromatography (TLC) to determine a suitable mobile phase.
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A good starting point is a mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane.
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Since this compound is an amine, tailing may be observed. To mitigate this, add 0.5-1% triethylamine to the mobile phase.
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The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
2. Column Packing (Wet Method):
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase.
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Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Carefully add the sample solution to the top of the column.
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Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.
4. Elution and Fraction Collection:
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Carefully fill the column with the mobile phase.
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Begin eluting the column, collecting the eluate in fractions.
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If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
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Monitor the fractions by TLC to identify those containing the purified product.
5. Solvent Evaporation:
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Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method for assessing the purity of this compound. The method may need to be optimized for specific impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Identification of byproducts in 3-Phenylpyrrolidin-3-ol synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts formed during the synthesis of 3-Phenylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
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Grignard Reaction: This involves the reaction of a Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with a protected 3-pyrrolidinone derivative, such as N-Boc-3-pyrrolidinone.
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Reductive Amination: This route can involve the intramolecular cyclization of a precursor like an amino ketone.
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Intramolecular Cyclization: Formation of the pyrrolidine ring can be achieved through the cyclization of a linear precursor containing both an amine and a suitable electrophilic center.
Q2: What are the primary byproducts observed in the Grignard synthesis of this compound?
A2: When using phenylmagnesium bromide and N-Boc-3-pyrrolidinone, the most commonly identified byproduct is biphenyl . This arises from the coupling of the Grignard reagent itself. Other potential impurities can include unreacted starting materials and products from the reaction with residual water.[1][2][3]
Q3: What side reactions can occur during reductive amination to form this compound?
A3: Side reactions in reductive amination can include the formation of over-alkylated products (tertiary amines if a primary amine is used as a precursor) and hydrolysis of the imine intermediate back to the starting carbonyl compound and amine, especially in the presence of excess water.
Q4: How can I detect and identify byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
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High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid) is a good starting point.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the separated components, which is crucial for identifying unknown byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of Biphenyl in Grignard Synthesis
Symptoms:
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A non-polar impurity is observed by TLC or HPLC.
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GC-MS or LC-MS analysis shows a peak with a mass corresponding to biphenyl (154.21 g/mol ).
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The final product may be difficult to purify.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| High concentration of Grignard reagent | Add the Grignard reagent slowly to the solution of the pyrrolidinone derivative to maintain a low instantaneous concentration.[3] |
| Elevated reaction temperature | Maintain a low reaction temperature (e.g., 0 °C) during the addition of the Grignard reagent.[2][3] |
| Localized overheating | Ensure efficient stirring of the reaction mixture. |
| Presence of oxygen | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling. |
Data Presentation: Byproduct Formation in Grignard Reaction
| Byproduct | Typical Yield (%) | Identification Method | Key Diagnostic Signal |
| Biphenyl | 1-10% | GC-MS, LC-MS, 1H NMR | MS (m/z): 154; 1H NMR: Multiplets in the aromatic region (approx. 7.3-7.6 ppm) |
| Unreacted N-Boc-3-pyrrolidinone | Variable | LC-MS, 1H NMR | MS (m/z): 186 (M+H)+; 1H NMR: Characteristic Boc signal (approx. 1.4 ppm) |
Issue 2: Low Yield and Multiple Unidentified Byproducts in Reductive Amination
Symptoms:
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Complex chromatogram with multiple peaks.
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Low isolated yield of this compound.
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Difficulty in purifying the final product.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Over-alkylation | Use a stoichiometry of the amine and carbonyl precursor as close to 1:1 as possible. |
| Hydrolysis of imine intermediate | Ensure anhydrous reaction conditions. Use a drying agent if necessary. |
| Inefficient reduction | Choose an appropriate reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) and optimize the reaction time and temperature. |
| Side reactions of starting materials | Ensure the purity of the starting amino ketone or related precursor. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of N-Boc-3-phenylpyrrolidin-3-ol, which can be subsequently deprotected to yield this compound.
Materials:
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N-Boc-3-pyrrolidinone
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Phenylmagnesium bromide (PhMgBr) solution in THF
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na2SO4)
Procedure:
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Dissolve N-Boc-3-pyrrolidinone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0 °C using an ice bath.
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Slowly add the phenylmagnesium bromide solution dropwise to the stirred solution of N-Boc-3-pyrrolidinone, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the Grignard synthesis of N-Boc-3-phenylpyrrolidin-3-ol.
Caption: Troubleshooting logic for high biphenyl byproduct formation.
References
3-Phenylpyrrolidin-3-ol stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-Phenylpyrrolidin-3-ol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users might encounter during the handling, storage, and use of this compound in their experiments.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| Why is my this compound sample discolored (e.g., yellowing or browning)? | Oxidation: The pyrrolidine ring and the tertiary benzylic alcohol are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. This can lead to the formation of colored degradation products. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect from light by using amber vials or storing in the dark. - Recommended storage is at low temperatures (0-8 °C or -20 °C) to slow down oxidative processes. |
| I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What could be the cause? | Degradation: this compound can degrade through several pathways, including dehydration, oxidation, or polymerization, especially under non-optimal storage or experimental conditions. | - Confirm the identity of the new peaks using techniques like LC-MS to identify potential degradation products. - Perform a forced degradation study to understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light). - Ensure the compound is stored under the recommended conditions (cold and protected from light and air). |
| My compound has precipitated out of solution. How can I resolve this? | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation may have led to the formation of less soluble byproducts. | - Re-evaluate the choice of solvent and consider using a co-solvent system if solubility is an issue. - Analyze the precipitate to determine if it is the parent compound or a degradation product. - If degradation is suspected, prepare fresh solutions and store them under appropriate conditions. |
| Under what pH conditions is this compound expected to be least stable? | Acidic and Basic Conditions: The tertiary benzylic alcohol is prone to dehydration (elimination of water) under acidic conditions to form a stable carbocation intermediate, which can then lead to the formation of an alkene. While direct information is limited, highly basic conditions could also potentially promote degradation. | - For aqueous solutions, it is advisable to maintain a pH close to neutral. - If the experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature to reduce degradation. |
Potential Degradation Pathways
Summary of Potential Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Potential Degradation Product(s) |
| Acidic | Dehydration (Elimination) | 3-Phenyl-2,5-dihydro-1H-pyrrole and/or 3-Phenyl-2,3-dihydro-1H-pyrrole |
| Oxidative | Oxidation of the pyrrolidine ring | 3-Hydroxy-3-phenylpyrrolidin-2-one, 3-Phenylpyrrolidine-2,5-dione (Succinimide derivative) |
| Photolytic | Photo-oxidation/rearrangement | Complex mixture of degradation products, potentially involving radical mechanisms. |
| Thermal | Dehydration and/or Oxidation | Similar to acidic and oxidative degradation, but potentially accelerated. |
Below is a diagram illustrating the potential degradation pathways of this compound under acidic and oxidative conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
For researchers wishing to conduct their own stability studies, the following section provides a general framework for a forced degradation study, which is a common approach to investigate the stability of a drug substance.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the compound under more severe conditions than accelerated stability testing. This helps to identify potential degradation products and establish the intrinsic stability of the molecule.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 48 hours.
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Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector).
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The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.
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Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
4. Characterization of Degradation Products:
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If significant degradation is observed, use LC-MS to determine the mass of the degradation products and propose their structures.
Below is a diagram illustrating a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Technical Support Center: Synthesis of 3-Phenylpyrrolidin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of 3-Phenylpyrrolidin-3-ol.
Troubleshooting Guide: Overcoming Poor Yield
Low yield in the synthesis of this compound, typically prepared via the Grignard reaction of a protected 3-pyrrolidinone with phenylmagnesium bromide, is a common issue. This guide addresses potential problems and offers solutions.
Problem 1: Grignard Reagent Formation/Activity is Low
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Question: My Grignard reaction is sluggish or fails to initiate, leading to low conversion of the starting material. What are the common causes and solutions?
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Answer: Successful Grignard reagent formation is critical and highly sensitive to reaction conditions.
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Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols. All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[1][2]
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Magnesium Quality and Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer can be removed by physical or chemical activation.[1]
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Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can expose a fresh surface.
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Chemical Activation: A small crystal of iodine can be added to the magnesium suspension. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is an indicator of activation.[1][2]
-
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Initiation: A small amount of the bromobenzene solution can be added to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the solution turning cloudy and the gentle refluxing of the solvent. Once initiated, the remaining bromobenzene should be added dropwise to maintain a steady reflux.
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Problem 2: Low Yield of this compound Despite Successful Grignard Formation
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Question: I have successfully formed the phenylmagnesium bromide, but the yield of the desired tertiary alcohol is still low. What are the likely side reactions or procedural errors?
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Answer: Several factors can lead to poor yield even with an active Grignard reagent.
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Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted bromobenzene to form biphenyl. This is favored by high concentrations of bromobenzene and elevated temperatures. To minimize this, ensure slow, dropwise addition of the bromobenzene to the magnesium suspension.[2]
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Enolization of the Ketone: If the N-protected 3-pyrrolidinone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization of the ketone rather than nucleophilic addition. This is more prevalent with sterically hindered Grignard reagents or ketones. Using a less hindered protecting group on the pyrrolidinone can sometimes mitigate this.
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Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. The tert-butyloxycarbonyl (Boc) group is widely used as it is stable under the reaction conditions and can be removed under acidic conditions. A benzyl (Bn) group is another option, which can be removed by hydrogenolysis. The protecting group must be stable to the strongly basic and nucleophilic Grignard reagent.
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Problem 3: Difficulties in Product Isolation and Purification
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Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended procedures?
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Answer: Proper work-up and purification are key to obtaining a pure product.
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Quenching: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will protonate the magnesium alkoxide to form the desired alcohol and precipitate magnesium salts.[3] Acidic workup with dilute HCl can also be used but may lead to the removal of acid-labile protecting groups like Boc.
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Extraction: The product can be extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
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Purification:
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Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the protected this compound.
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Crystallization: If the product is a solid, recrystallization can be an effective purification method.[4][5]
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Distillation: For the deprotected, final product, vacuum distillation may be a suitable purification technique.
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-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for the 3-pyrrolidinone starting material?
A1: The choice of protecting group depends on the overall synthetic strategy. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is stable to the Grignard reagent and can be readily removed with mild acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) after the Grignard addition. An N-benzyl (Bn) group is also a viable option and can be removed by catalytic hydrogenolysis, which may be advantageous if other parts of the molecule are acid-sensitive.
Q2: What is the optimal solvent for the Grignard reaction in this synthesis?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally a better solvent for Grignard reagents due to its higher coordinating ability, which can help to stabilize the organomagnesium species.
Q3: How can I confirm the formation and determine the concentration of my phenylmagnesium bromide solution?
A3: Visual confirmation of Grignard formation includes the disappearance of the magnesium metal and the formation of a cloudy, grayish-brown solution. The concentration of the Grignard reagent can be determined by titration. A common method involves titrating a sample of the Grignard solution against a standard solution of a secondary alcohol (like 2-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Q4: What are the key safety precautions for this synthesis?
A4: Grignard reactions are exothermic and can be vigorous. The reaction should be carried out in a fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Diethyl ether and THF are highly flammable and should be handled with care, away from ignition sources. The quenching step can also be exothermic and should be performed slowly and with cooling.
Data Presentation
Optimizing the yield of the Grignard addition to a protected 3-pyrrolidinone often involves screening various parameters. Below are example tables illustrating how such optimization data could be structured.
Table 1: Effect of Solvent on the Yield of N-Boc-3-phenylpyrrolidin-3-ol
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | Reflux | 4 | 65 |
| 2 | THF | Reflux | 4 | 78 |
| 3 | Toluene | 80 | 4 | 45 |
Note: The data in this table is illustrative and represents a typical trend where THF often provides higher yields in Grignard reactions.
Table 2: Influence of Phenylmagnesium Bromide Equivalents on Yield
| Entry | Equivalents of PhMgBr | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | Reflux (THF) | 4 | 70 |
| 2 | 1.5 | Reflux (THF) | 4 | 82 |
| 3 | 2.0 | Reflux (THF) | 4 | 83 |
Note: This illustrative data suggests that using a slight excess of the Grignard reagent can improve the yield, but a large excess may not provide a significant further advantage.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenylpyrrolidin-3-ol
This protocol is a representative procedure for the synthesis of N-Boc-3-phenylpyrrolidin-3-ol via the Grignard reaction.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Bromobenzene
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Anhydrous tetrahydrofuran (THF)
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N-Boc-3-pyrrolidinone
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
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Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.
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To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
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In the dropping funnel, prepare a solution of bromobenzene (1.2 equivalents) in anhydrous THF.
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Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. Gentle warming may be applied if necessary.
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Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
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Grignard Addition:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
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Work-up and Purification:
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-phenylpyrrolidin-3-ol.
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Protocol 2: Deprotection of N-Boc-3-phenylpyrrolidin-3-ol
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Dissolve N-Boc-3-phenylpyrrolidin-3-ol in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Visualizations
References
Technical Support Center: Stereoselectivity in 3-Phenylpyrrolidin-3-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stereoselective reactions involving 3-Phenylpyrrolidin-3-ol. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity or Enantioselectivity
Q: My reaction is producing a nearly 1:1 mixture of diastereomers/enantiomers. What are the primary factors I should investigate to improve stereoselectivity?
A: Low stereoselectivity is a common challenge and can often be addressed by systematically evaluating several key reaction parameters. The choice of catalyst, solvent, and temperature are paramount in influencing the stereochemical outcome of a reaction.
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Catalyst/Chiral Auxiliary: The nature of the chiral catalyst or auxiliary is the most critical factor. If you are using a chiral catalyst, consider screening different ligands with varying steric and electronic properties. For reactions employing a chiral auxiliary, ensure its purity and consider alternatives that may offer better facial shielding.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry, thereby altering stereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., non-polar aprotic like toluene, polar aprotic like THF or DCM, and polar protic like ethanol).
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major stereoisomer. However, this may come at the cost of a slower reaction rate.
Problem 2: Inconsistent or Irreproducible Stereoselectivity
Q: I have observed significant batch-to-batch variation in the stereochemical outcome of my reaction. What could be the underlying causes?
A: Irreproducible results often point to subtle inconsistencies in the experimental setup or the quality of reagents.
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are properly dried. Trace amounts of water or other impurities can interfere with catalysts and reagents, leading to inconsistent stereoselectivity. It is recommended to use freshly distilled or anhydrous solvents.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strict inert atmosphere (e.g., under nitrogen or argon) is crucial. Inconsistent inertness can lead to variable results.
-
Precise Stoichiometry: Accurate measurement of all reagents, especially the catalyst and any additives, is critical. Small variations in stoichiometry can sometimes have a large impact on the stereochemical course of the reaction.
Problem 3: Poor Yield Accompanied by Low Stereoselectivity
Q: My reaction is giving a low yield of the desired product, and the stereoselectivity is also poor. How should I approach optimizing this transformation?
A: When both yield and stereoselectivity are low, it is often beneficial to focus on improving the reaction's efficiency first, as this can sometimes lead to improved stereocontrol.
-
Reaction Concentration: The concentration of the reactants can influence both the rate and the selectivity of a reaction. Experiment with different concentrations to find the optimal conditions.
-
Catalyst Loading: The amount of catalyst used can be critical. Too little catalyst may result in a sluggish and unselective reaction, while too much can sometimes lead to side reactions or catalyst deactivation. Perform a catalyst loading screen to identify the optimal amount.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or LC-MS. An optimal reaction time will maximize the yield of the desired product while minimizing the formation of byproducts or potential epimerization of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of this compound derivatives?
A1: Several effective strategies can be employed:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the pyrrolidine ring can effectively control the stereochemical outcome of subsequent reactions.[1][2] The auxiliary can then be removed to provide the desired enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: Employing a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, can promote the formation of one stereoisomer over the other.
-
Substrate-Controlled Diastereoselection: The existing stereocenter at C3 in this compound can influence the stereochemistry of reactions at other positions on the pyrrolidine ring, particularly at C2, C4, and C5. The N-substituent can also play a crucial directing role.
Q2: How does the N-substituent on the pyrrolidine ring affect stereoselectivity?
A2: The N-substituent can have a profound impact on stereoselectivity through both steric and electronic effects. A bulky N-substituent can block one face of the pyrrolidine ring, directing incoming reagents to the opposite face. Furthermore, certain N-substituents can act as directing groups, coordinating to catalysts or reagents and thereby controlling the trajectory of their approach. For instance, N-acyl groups can influence the conformation of the ring and participate in chelation control.
Q3: Can chelation control be used to direct the stereoselectivity of reactions involving this compound?
A3: Yes, chelation control can be a powerful tool. The hydroxyl group at the C3 position and the nitrogen atom of the pyrrolidine ring can form a bidentate ligand that coordinates to a metal center. This coordination can lock the conformation of the substrate, leading to a highly stereoselective reaction. For example, in the addition of organometallic reagents to a related N-substituted pyrrolidinone, chelation to a Lewis acid can control the facial selectivity of the attack.
Q4: What are the potential challenges in purifying and characterizing stereoisomers of this compound derivatives?
A4: The separation of stereoisomers can be challenging due to their similar physical properties.
-
Purification: Diastereomers can often be separated by column chromatography on silica gel, but careful optimization of the eluent system is usually required. Enantiomers, on the other hand, require a chiral stationary phase for separation by HPLC or SFC, or they can be derivatized with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Characterization: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers, often through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The absolute stereochemistry of enantiomers is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparison to a known standard.
Data Presentation
Table 1: Illustrative Effect of Solvent on the Diastereoselectivity of a Hypothetical Alkylation of N-Boc-3-phenylpyrrolidin-3-ol.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | Toluene | -78 | 85:15 |
| 2 | THF | -78 | 70:30 |
| 3 | DCM | -78 | 65:35 |
| 4 | Toluene | 0 | 75:25 |
| 5 | THF | 0 | 60:40 |
| 6 | DCM | 0 | 55:45 |
Note: This data is illustrative and based on general trends observed in similar systems. Actual results may vary.
Table 2: Illustrative Effect of Chiral Ligand on the Enantioselectivity of a Hypothetical Catalytic Reduction of a 3-Phenylpyrrolidin-3-one Precursor.
| Entry | Chiral Ligand | Catalyst Precursor | Enantiomeric Excess (% ee) |
| 1 | (R)-BINAP | RuCl₂(PPh₃)₃ | 92 |
| 2 | (S)-Phos | [Rh(COD)Cl]₂ | 85 |
| 3 | (R,R)-TsDPEN | [Ir(COD)Cl]₂ | 95 |
| 4 | (S,S)-Et-DuPhos | [Rh(COD)₂]BF₄ | 88 |
Note: This data is illustrative and based on general trends observed in asymmetric catalysis. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Alkylation of N-Boc-3-phenylpyrrolidin-3-ol (Illustrative)
-
To a solution of N-Boc-3-phenylpyrrolidin-3-ol (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the electrophile (e.g., methyl iodide, 1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C4-alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Protocol 2: General Procedure for the Enantioselective Reduction of N-Boc-3-phenylpyrrolidin-3-one using a Chiral Catalyst (Illustrative)
-
In a glovebox, charge a pressure tube with the chiral ligand (0.011 eq.) and the metal precursor (0.005 eq.).
-
Add degassed solvent (e.g., methanol, 0.2 M) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add N-Boc-3-phenylpyrrolidin-3-one (1.0 eq.).
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Pressurize the tube with H₂ gas (50 bar) and stir the reaction at the desired temperature (e.g., 50 °C) for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
References
Technical Support Center: Purification of 3-Phenylpyrrolidin-3-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from crude 3-Phenylpyrrolidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, by-products from the synthesis process, and solvents. While specific impurities depend on the synthetic route, general classes can include inorganic salts and structurally related organic molecules. For instance, in syntheses involving reductions, oxidized precursors might remain.
Q2: Which purification methods are most effective for this compound?
The most effective purification methods for this compound and related polar compounds are vacuum distillation, recrystallization (often as a salt), and column chromatography.[1] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
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Vacuum Distillation: Ideal for removing non-volatile impurities and residual high-boiling solvents. It is a highly effective method for purifying pyrrolidinols.[1][2]
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Recrystallization: Excellent for achieving high purity by removing impurities that have different solubility profiles. Converting the product to a salt, such as the hydrochloride salt, can often facilitate the formation of well-defined crystals.[1]
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Column Chromatography: Useful for separating compounds with similar polarities. However, due to the high polarity of this compound, this method can be challenging.[1]
Troubleshooting Purification Challenges
Q3: My yield is very low after recrystallization. What could be the cause?
Low yield is a common issue in recrystallization. The primary causes are typically related to the choice of solvent and the procedure itself.
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Inappropriate Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.
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Excessive Solvent: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
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Premature Crystallization: If the solution cools too quickly, especially during filtration, the product can crystallize on the filter paper or in the funnel.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting logic for low recrystallization yield.
Q4: The purity of my this compound did not improve after column chromatography. What went wrong?
If column chromatography fails to improve purity, the issue likely lies with the stationary phase, the mobile phase (eluent), or sample preparation.
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High Polarity: this compound is a polar compound, which can lead to strong interactions with silica gel, causing streaking and poor separation.[1]
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Incorrect Eluent System: The polarity of the eluent must be optimized. If it is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the product may not elute from the column.
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Column Overloading: Applying too much crude material to the column will result in broad bands that overlap, leading to poor separation.
General Purification Workflow
Caption: Decision workflow for purifying this compound.
Experimental Protocols & Data
Protocol 1: Purification by Vacuum Distillation
This method is highly effective for separating the desired product from non-volatile or high-boiling impurities.
Methodology:
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Assemble a short-path distillation apparatus. Ensure all glassware is dry.
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Place the crude this compound oil into the distillation flask.
-
Slowly apply vacuum, ensuring the pressure stabilizes (e.g., 2-4 mbar).[2]
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Gradually heat the distillation flask using an oil bath.
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Collect the fraction that distills at the expected boiling point. For analogous (3S)-Pyrrolidin-3-ol, the conditions are approximately 115-120 °C at 2-3 mbar.[2]
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Monitor the purity of the collected fractions using Gas Chromatography (GC) or NMR.
Table 1: Example Distillation Parameters and Expected Purity
| Parameter | Value | Reference |
|---|---|---|
| Pressure | 2-4 mbar | [2] |
| Bath Temperature | 125-130 °C | [2] |
| Boiling Point | ~115-120 °C | [2] |
| Expected Purity | ≥ 98% | [2] |
| Average Yield | ~84% |[2] |
Note: Data is based on the purification of (3S)-Pyrrolidin-3-ol and serves as a strong guideline.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for removing small amounts of impurities from a solid product.
Methodology:
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Select an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol/MTBE). A good starting point for related compounds is dissolving in a protic solvent like isopropanol and then adding an anti-solvent like methyl tert-butyl ether (MTBE) to induce precipitation.[2]
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Dissolve the crude this compound in a minimum amount of the hot solvent.
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to form crystals.
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Further cool the flask in an ice bath (0-5 °C) to maximize crystal formation.[2]
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Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Table 2: Comparison of Recrystallization Solvents (Illustrative)
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Impurity Solubility | Expected Purity |
|---|---|---|---|---|
| Isopropanol / MTBE | High | Low | High | > 98% |
| Ethanol / Water | High | Moderate | Varies | 95-98% |
| Toluene | Moderate | Low | Low | 90-95% |
Protocol 3: Purification by Column Chromatography
This protocol is for situations where distillation or recrystallization is ineffective.
Methodology:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into a chromatography column to pack it.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Adsorb the dissolved product onto a small amount of silica gel, then evaporate the solvent.
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Carefully add the dried, product-adsorbed silica to the top of the column.
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Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical solvent system used for related compounds is n-hexane and ethyl acetate.[3]
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Collect fractions and monitor them by Thin-Layer Chromatography (TLC).
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Combine the pure fractions and remove the solvent under reduced pressure.
References
Technical Support Center: Synthesis of 3-Phenylpyrrolidin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Phenylpyrrolidin-3-ol, with a focus on scale-up considerations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; side product formation; suboptimal reaction conditions (temperature, pressure, catalyst loading). | Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. Ensure starting materials are pure and dry. Consider a different synthetic route if yields remain consistently low. |
| Impurity Formation | Presence of moisture or air; incorrect stoichiometry; side reactions due to high temperatures. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Carefully control the addition rate of reagents. Monitor the reaction temperature closely. Common impurities can include starting materials, over-reduced products, or dimers.[1] |
| Difficult Product Isolation/Purification | Product is an oil or has poor crystallinity; presence of closely related impurities. | For oily products, consider converting to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[1] Employ column chromatography with a suitable solvent system. Fractional distillation under reduced pressure can also be effective. |
| Poor Stereoselectivity (for chiral synthesis) | Inappropriate chiral catalyst or auxiliary; non-optimal reaction conditions. | Screen different chiral catalysts and solvents to improve enantiomeric excess. Temperature can have a significant impact on stereoselectivity; run reactions at lower temperatures. |
| Exothermic Reaction Runaway during Scale-up | Inadequate heat dissipation in a larger reactor. | Ensure the reactor has sufficient cooling capacity. Add reagents slowly and monitor the internal temperature continuously. Consider a semi-batch process where one reagent is added portion-wise. |
| Product Degradation during Workup or Purification | Exposure to strong acids or bases; high temperatures during distillation. | Use milder workup conditions. Employ vacuum distillation at lower temperatures to prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: Common synthetic routes often involve the reaction of a suitable precursor with a Grignard reagent or organolithium reagent, followed by cyclization. For instance, a common starting material is a protected 3-pyrrolidinone which is then reacted with a phenylmagnesium halide. Another approach involves the reduction of a corresponding succinimide derivative.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Key safety considerations include:
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Thermal Management: Be prepared for potential exotherms, especially during Grignard reagent formation and addition. Ensure adequate cooling and emergency quenching procedures are in place.
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Inert Atmosphere: Reactions involving organometallic reagents are highly sensitive to air and moisture. Maintain a robust inert atmosphere throughout the process.
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Solvent Handling: Use appropriate engineering controls (e.g., fume hoods, closed systems) to handle flammable and potentially toxic solvents.
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Pressure Management: Be aware of potential pressure buildup, especially if gaseous byproducts are formed. Use pressure-rated reactors and relief systems.
Q3: How can I improve the purity of my final product on a large scale?
A3: To improve purity at scale, consider the following:
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Crystallization: If the product or a salt derivative is crystalline, recrystallization is often the most effective purification method for removing small amounts of impurities.[1]
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Distillation: For liquid products, fractional distillation under high vacuum can be very effective.
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Extraction: A series of aqueous extractions at different pH values can help remove acidic and basic impurities.
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Filtration: Passing the crude product solution through a plug of silica gel or activated carbon can remove baseline impurities and color.
Q4: What are the typical impurities I should look for?
A4: Potential impurities can include unreacted starting materials, byproducts from side reactions such as over-reduction or dimerization, and residual solvents. For related compounds like (3S)-Pyrrolidin-3-ol, identified impurities have included open-ring dimers and precursors like 4-Amino-1,2-butanediol.[1] It is crucial to develop an analytical method (e.g., HPLC, GC-MS) to identify and quantify these impurities.
Experimental Protocols
A generalized experimental protocol for a key synthetic step is provided below. Note: This is a representative procedure and should be optimized for specific laboratory conditions and scale.
Synthesis of this compound via Grignard Reaction
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Grignard Reagent Formation:
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Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried reactor containing anhydrous diethyl ether or THF.
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Slowly add bromobenzene to initiate the formation of phenylmagnesium bromide. Maintain a gentle reflux.
-
-
Reaction with 3-Pyrrolidinone Derivative:
-
In a separate reactor, dissolve a suitable N-protected 3-pyrrolidinone in anhydrous solvent.
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Cool the solution to 0-5 °C.
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Slowly add the prepared Grignard reagent to the 3-pyrrolidinone solution, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
-
Workup and Deprotection:
-
Carefully quench the reaction by slow addition to a cold saturated aqueous solution of ammonium chloride.
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Separate the organic layer and extract the aqueous layer with a suitable organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The N-protecting group can then be removed under appropriate conditions (e.g., hydrogenation for a benzyl group, acidic conditions for a Boc group).
-
-
Purification:
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The crude product can be purified by column chromatography or by forming a salt and recrystallizing.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Stereochemical Integrity in 3-Phenylpyrrolidin-3-ol Derivatization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent racemization during the chemical derivatization of 3-Phenylpyrrolidin-3-ol. Maintaining the stereochemical purity of this chiral building block is critical for its application in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chiral HPLC analysis shows a loss of enantiomeric excess (ee) after N-acylation of this compound. What is the likely cause?
A1: Loss of enantiomeric excess, or racemization, during N-acylation is often caused by the reaction conditions. The primary culprits are typically elevated temperatures and the use of strong bases. A strong base can deprotonate the tertiary alcohol, and in conjunction with heat, facilitate a ring-opening/closing mechanism that proceeds through an achiral intermediate, leading to a loss of stereochemical integrity.
Q2: Which reaction conditions should I control to minimize racemization when derivatizing the pyrrolidine nitrogen?
A2: To minimize racemization, focus on these key parameters:
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Temperature: Perform the reaction at low temperatures, typically between 0 °C and room temperature. Avoid heating unless absolutely necessary.
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Base Selection: Use a non-nucleophilic, sterically hindered base. Bases like N,N-Diisopropylethylamine (DIPEA) are preferable to stronger, smaller bases like triethylamine (TEA) or pyridine, which can more readily promote side reactions. For highly sensitive substrates, consider even milder bases like 2,6-lutidine or proton sponge.
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Activating Agent: When derivatizing with a carboxylic acid, use coupling reagents that minimize racemization. Reagents like HATU, HBTU, or EDC with an additive like HOBt are designed to suppress racemization of the acid partner, and mild conditions associated with them also protect the amine.[1]
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Solvent Choice: Use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Polar aprotic solvents like DMF should be used with caution as they can sometimes facilitate side reactions.
Q3: I am protecting the tertiary alcohol of this compound. Can racemization occur at the C3 position?
A3: Racemization at the C3 benzylic position is a significant risk, especially under conditions that can generate a carbocationic intermediate. Acid-catalyzed protection methods (e.g., forming a silyl ether with TBSCl and imidazole, or a benzyl ether under acidic conditions) can potentially lead to racemization if the reaction proceeds through an SN1-type mechanism. The stability of the benzylic carbocation makes this pathway accessible. It is crucial to use mild, non-acidic conditions where possible. For instance, Williamson ether synthesis conditions (using a mild base and an alkyl halide) are generally safer for stereochemical integrity than acid-catalyzed methods.[2]
Q4: How can I confirm that my derivatization protocol is not causing racemization?
A4: The most reliable method is to use a control experiment. Subject a sample of your enantiomerically pure starting material to the complete reaction and workup conditions without the derivatizing agent. Then, analyze the recovered starting material by chiral HPLC. If the enantiomeric excess remains unchanged, your protocol is likely robust. If you observe a decrease in ee, you will need to optimize the conditions (e.g., lower temperature, different base or solvent).
Racemization Prevention Workflow
This diagram outlines a decision-making process for selecting reaction conditions to preserve stereochemical integrity during the derivatization of this compound.
Caption: Decision workflow for minimizing racemization.
Potential Racemization Mechanism
Racemization can occur through the formation of an achiral intermediate, such as an iminium ion or a carbocation, which can then be attacked from either face with equal probability.
Caption: Formation of an achiral intermediate leads to racemization.
Data on Reaction Conditions vs. Stereochemical Purity
The choice of base and temperature is critical for preserving enantiomeric excess (% ee) during derivatization reactions, such as the acylation of a chiral amine or alcohol. The following table provides representative data on how these conditions can impact the stereochemical outcome.
| Entry | Base | Temperature (°C) | Solvent | Time (h) | Enantiomeric Excess (% ee) of Product |
| 1 | Triethylamine (TEA) | 50 | DCM | 4 | 75% |
| 2 | Triethylamine (TEA) | 25 | DCM | 4 | 92% |
| 3 | DIPEA | 50 | DCM | 4 | 91% |
| 4 | DIPEA | 25 | DCM | 4 | >99% |
| 5 | Pyridine | 25 | DCM | 4 | 88% |
| 6 | 2,6-Lutidine | 25 | DCM | 4 | >99% |
This data is illustrative for a generic sensitive chiral substrate and highlights general trends.
Experimental Protocol: N-Acetylation with Minimal Racemization
This protocol describes the N-acetylation of (R)-3-Phenylpyrrolidin-3-ol using conditions designed to preserve stereochemical integrity.
Materials:
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(R)-3-Phenylpyrrolidin-3-ol (>99% ee)
-
Acetyl Chloride
-
N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and an ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-3-Phenylpyrrolidin-3-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) to the stirred solution.
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Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 5 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the final enantiomeric excess of the purified N-acetylated product using a suitable chiral HPLC method.
References
Validation & Comparative
The Pyrrolidine Scaffold in Drug Design: A Comparative Analysis of 3-Phenylpyrrolidin-3-ol and its Analogs
For Immediate Release
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, particularly in the development of therapeutics targeting the central nervous system. Its rigid, three-dimensional conformation allows for precise orientation of functional groups, making it a valuable core for designing potent and selective ligands. This guide provides a comparative analysis of 3-Phenylpyrrolidin-3-ol and related pyrrolidine derivatives, with a focus on their application as monoamine transporter inhibitors. We present key experimental data, detailed methodologies, and pathway visualizations to inform researchers in the field of drug design and development.
Introduction to the 3-Phenylpyrrolidine Scaffold
The 3-phenylpyrrolidine moiety is a cornerstone in the design of dopamine transporter (DAT) inhibitors. The interaction of these compounds with DAT blocks the reuptake of dopamine from the synaptic cleft, thereby increasing its extracellular concentration and prolonging dopaminergic neurotransmission. This mechanism is central to the therapeutic effects of drugs used in the treatment of conditions like ADHD and depression, but it is also the mechanism behind the stimulant effects of substances of abuse. The precise affinity and selectivity for DAT versus other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), are critical determinants of a compound's pharmacological profile.
Comparative Analysis of Pyrrolidine Analogs
While direct comparative data for this compound is limited in publicly accessible literature, extensive structure-activity relationship (SAR) studies on analogous compounds, such as α-pyrrolidinophenone cathinones, provide significant insights. These studies systematically explore how modifications to the phenyl ring and the carbon chain attached to the pyrrolidine ring influence binding affinity and selectivity at monoamine transporters.
The following table summarizes the in vitro binding affinities (Kᵢ, nM) for a series of α-pyrrolidinophenone analogs at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound | α-Carbon Chain | hDAT Kᵢ (nM) | hNET Kᵢ (nM) | hSERT Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| α-PPP | Methyl | 1290 | 496 | 161,400 | 125.1 | 0.38 |
| α-PBP | Ethyl | 145 | 390 | 48,000 | 331.0 | 2.69 |
| α-PVP | Propyl | 22.2 | 113 | 10,700 | 482.0 | 5.09 |
| α-PHP | Butyl | 16.0 | 83 | 33,000 | 2062.5 | 5.19 |
Data compiled from studies on α-pyrrolidinophenone cathinones, which share the core pyrrolidine feature.
The data clearly indicates that increasing the length of the α-carbon chain from a methyl (α-PPP) to a butyl group (α-PHP) progressively increases the binding affinity for the dopamine transporter (hDAT).[1] This trend highlights a key SAR insight: a larger lipophilic chain at this position enhances interaction with the DAT binding pocket.[1] Concurrently, the selectivity for DAT over SERT generally increases with chain length, a desirable feature for developing targeted DAT inhibitors with fewer off-target serotonergic effects.
Mechanism of Action: Dopamine Reuptake Inhibition
The primary mechanism for the compounds discussed is the competitive inhibition of the dopamine transporter. As illustrated in the signaling pathway below, DAT is responsible for clearing dopamine from the synapse back into the presynaptic neuron, terminating the signal. By blocking this transporter, pyrrolidine derivatives enhance the duration and magnitude of dopamine signaling to postsynaptic receptors.
Experimental Protocols
The data presented in this guide is typically generated through standardized in vitro assays. Below are detailed methodologies for the key experiments.
Dopamine Transporter (DAT) Competitive Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[2][3][4]
-
Tissue Preparation: Crude membrane fractions from rat striatum or cells expressing human DAT (e.g., PC12 or HEK293 cells).[2][4]
-
Assay Buffer: 50 mM Tris buffer with 100 mM NaCl, pH 7.4.[5]
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[2][5]
-
Test Compounds: Serial dilutions of the pyrrolidine derivatives.
-
Instrumentation: Scintillation counter, 96-well plates, glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Perform differential centrifugation to isolate the crude membrane fraction containing the transporters. Resuspend the final pellet in assay buffer and determine the protein concentration.[2]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + control inhibitor), and competitive binding (membranes + radioligand + test compound at various concentrations).[2][3]
-
Incubation: Incubate the plates for 1-2 hours at 4°C to allow binding to reach equilibrium.[4][5]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site model) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]
Dopamine Uptake Inhibition Assay
This functional assay measures a compound's ability to block the transport of dopamine into cells.
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express DAT.[6][7]
-
Radiolabeled Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibitors: Desipramine and nomifensine to block NET and SERT, ensuring measurement is specific to DAT.[4]
-
Instrumentation: Cell culture equipment, scintillation counter.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F-12) at 37°C and 5% CO₂.[8]
-
Assay Preparation: Plate cells in 24- or 96-well plates. On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubation: Pre-incubate the cells for 10-20 minutes with the test compound at various concentrations or with buffer alone.[4]
-
Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 8-10 minutes) at room temperature or 37°C.[4]
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells several times with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific dopamine uptake.
Conclusion
The 3-phenylpyrrolidine scaffold is a highly versatile and effective core for the development of dopamine transporter inhibitors. Structure-activity relationship studies demonstrate that modifications to the scaffold, such as extending the α-alkyl chain, can significantly enhance both binding affinity and selectivity for DAT. The experimental protocols detailed herein provide a robust framework for researchers to evaluate novel pyrrolidine derivatives. By leveraging these insights and methodologies, the scientific community can continue to design and optimize the next generation of CNS-active agents with improved efficacy and safety profiles.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 4. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accegen.com [accegen.com]
- 8. SH-SY5Y culturing [protocols.io]
Unveiling the Bioactive Potential: A Comparative Analysis of 3-Phenylpyrrolidin-3-ol Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, the 3-phenylpyrrolidin-3-ol framework has emerged as a promising starting point for the synthesis of diverse bioactive compounds. This guide offers a comparative study of the bioactivity of various this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and development in this area.
Comparative Bioactivity Data
The following tables summarize the in vitro biological activities of several this compound derivatives and their analogs across different assays. These compounds have demonstrated potential as anticancer and anti-inflammatory agents, as well as androgen receptor antagonists.
Anticancer Activity: Cytotoxicity (IC50 µM)
| Compound/Derivative | A549 (Lung Carcinoma) | C6 (Glioma) | NIH/3T3 (Fibroblast) | Reference |
| Compound 5 | 10.67 ± 1.53 | 4.33 ± 1.04 | > 100 | [1] |
| Compound 2 | 24.0 ± 3.46 | 23.33 ± 2.08 | > 100 | [1] |
| Compound 3 | 28.0 ± 1.0 | 49.33 ± 1.15 | > 100 | [1] |
| Compound 10 | 29.67 ± 5.51 | 12.33 ± 4.93 | > 100 | [1] |
| Compound 9 | 51.5 ± 4.95 | 25.33 ± 1.53 | > 100 | [1] |
Note: The specific structures of compounds 2, 3, 5, 9, and 10, which are benzodioxole-based thiosemicarbazone derivatives, can be found in the referenced literature.
Anti-inflammatory Activity: Enzyme Inhibition (IC50)
| Compound/Derivative | COX-1 (µg/mL) | COX-2 (µg/mL) | 5-LOX (µg/mL) | Reference |
| MAK01 | 314 | 130 | 105 | [2][3][4] |
Note: MAK01 is ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, a derivative of a similar pyrrolidine scaffold.
Androgen Receptor Antagonist Activity
A series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives have been synthesized and evaluated as potential androgen receptor (AR) antagonists. Notably, the introduction of a methyl group at the 2-position of the pyrrolidine ring and an amide substituent were found to be effective in increasing AR binding affinity and reducing agonistic activity. Compound 54 from this series demonstrated potent antitumor effects in a castration-resistant prostate cancer model.[5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cells (e.g., A549, C6, NIH/3T3) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value from the dose-response curve.
Enzyme Inhibition Assays (COX-1, COX-2, and 5-LOX)
These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation.
-
Enzyme Preparation: Prepare a solution of the purified enzyme (COX-1, COX-2, or 5-LOX).
-
Incubation with Compound: Incubate the enzyme with various concentrations of the test compound for a predetermined time.
-
Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate (e.g., arachidonic acid for COX assays).
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Quantification: Measure the amount of product formed. This can be done using various methods, such as spectrophotometry, fluorometry, or chromatography.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Androgen Receptor (AR) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.
-
Receptor Preparation: Prepare a source of androgen receptors, such as cytosol from rat prostate tissue or a recombinant human AR.
-
Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved through methods like filtration or hydroxylapatite slurry.
-
Quantification of Radioactivity: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the androgen receptor.
Signaling Pathway Visualizations
The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways implicated in their anticancer effects.
Figure 1. Apoptosis Signaling Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. This compound derivatives may induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.
Figure 2. PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is frequently overactivated in cancer, promoting cell survival and proliferation. Some bioactive compounds, including derivatives of this compound, may exert their anticancer effects by inhibiting key components of this pathway, such as Akt.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a range of promising biological activities, including anticancer, anti-inflammatory, and androgen receptor antagonist effects. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, paving the way for further investigation and optimization of this important class of compounds.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
The Emergence of 3-Phenylpyrrolidin-3-ol: A Privileged Scaffold for Modern Drug Discovery
An objective comparison of the 3-phenylpyrrolidin-3-ol scaffold's performance against established alternatives, supported by experimental data from preclinical studies.
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to a variety of biological targets, serving as versatile templates for the development of novel therapeutics.[1] This guide provides a comprehensive validation of this compound as a noteworthy addition to this esteemed class of structures. By examining its performance against diverse biological targets and comparing it with established privileged scaffolds, we present a data-driven case for its consideration in contemporary drug discovery programs.
The this compound core, a three-dimensional structure featuring a pyrrolidine ring, a phenyl group, and a tertiary alcohol, offers a unique combination of rigidity and functional handles for synthetic elaboration. This unique architecture allows for the precise spatial orientation of substituents, enabling interactions with a wide range of protein targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.
Comparative Analysis of Biological Activity
To validate the privileged nature of the this compound scaffold, we have compiled experimental data on its derivatives across various biological target classes. The following tables summarize key findings, comparing the activity of this compound-based compounds with established drugs and other privileged scaffolds.
Central Nervous System (CNS) Targets
Derivatives of the this compound scaffold have shown significant activity at various CNS targets, a domain where traditional privileged scaffolds like benzodiazepines have historically excelled.
| Compound/Scaffold | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference Compound | Activity (IC₅₀/Kᵢ) |
| 3-(3-Hydroxyphenyl)pyrrolidine Derivative | Dopamine D3 Receptor | Radioligand Binding | Kᵢ = 1.5 nM | - | - |
| 4-Phenylpyrrolidin-2-one Derivative | AMPA Receptor Modulation | In vivo (Ischemic Stroke Model) | Improved neurological deficit | Piracetam | Less effective |
| Benzodiazepine Derivative | GABA-A Receptor | Radioligand Binding | Kᵢ = 1-100 nM | - | - |
| Indole Derivative (e.g., Sumatriptan) | 5-HT₁D Receptor | Radioligand Binding | Kᵢ = 10.5 nM | - | - |
Table 1: Comparative activity of this compound derivatives and other privileged scaffolds on CNS targets.
Enzyme Inhibition
The this compound scaffold has also demonstrated potential as a template for designing potent and selective enzyme inhibitors.
| Compound/Scaffold | Target Enzyme | Assay Type | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | In vitro enzyme inhibition | 314 µg/mL | Indomethacin | - |
| Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | In vitro enzyme inhibition | 130 µg/mL | Celecoxib | - |
| Ethyl 2-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | In vitro enzyme inhibition | 105 µg/mL | Zileuton | - |
| Indole Derivative (Indomethacin) | COX-1/COX-2 | In vitro enzyme inhibition | Potent, non-selective | - | - |
| Pyrazole Derivative (Celecoxib) | COX-2 | In vitro enzyme inhibition | Potent, selective | - | - |
Table 2: Comparative enzyme inhibitory activity of a phenylpyrrolidine derivative and other relevant scaffolds.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the core scaffold and key biological assays.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Grignard reaction, where a Grignard reagent (phenylmagnesium bromide) is added to a ketone (a protected 3-pyrrolidinone).[1][5][6]
Materials:
-
N-protected 3-pyrrolidinone (e.g., N-Boc-3-pyrrolidinone)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous ammonium chloride solution (saturated)
-
Hydrochloric acid (for deprotection if necessary)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at a controlled temperature.
-
Grignard Addition: The solution of N-protected 3-pyrrolidinone in anhydrous diethyl ether is cooled to 0°C. The freshly prepared phenylmagnesium bromide solution is added dropwise to the cooled ketone solution with constant stirring.
-
Quenching: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection (if applicable): If a protecting group such as Boc is used, it can be removed by treatment with an acid like hydrochloric acid in an appropriate solvent.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.[5]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Role of this compound in Signaling Pathways
To illustrate the potential applications of the this compound scaffold, the following diagrams, generated using the DOT language, depict its interaction with key biological pathways.
Caption: Workflow for the utilization of the this compound scaffold.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Indolo[2,3-a]quinolizidines and Derivatives: Bioactivity and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Analgesic Efficacy: Pyrrolidine Derivatives and Established Analgesics
Disclaimer: Direct experimental data on the analgesic efficacy of 3-Phenylpyrrolidin-3-ol is not available in the public domain at the time of this report. Therefore, this guide provides a comparative analysis based on the known efficacy of established analgesic compounds—morphine, tramadol, and celecoxib—and contextualizes the potential of the pyrrolidine chemical class by referencing studies on related derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of analgesic compounds. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate objective comparison and further research.
Comparative Efficacy of Analgesic Compounds
The analgesic efficacy of a compound is often evaluated using animal models that measure the response to noxious stimuli. Key metrics include the dose required to produce a significant analgesic effect (e.g., Minimum Effective Dose - MED) and the latency of response to a thermal or chemical stimulus. Below is a summary of available data for known analgesics and representative pyrrolidine derivatives.
| Compound Class | Specific Compound | Animal Model | Efficacy Metric | Result | Citation |
| Opioid Agonist | Morphine | Rat (Hot Plate Test) | MED | 3.0 mg/kg (s.c.) | [1][2] |
| Morphine | Rat (CFA-induced hyperalgesia) | MED | 3.0 mg/kg (s.c.) | [3][1][2] | |
| Morphine | Rat (Tail-Flick Test) | Dose-dependent increase in latency | Significant analgesia | [4][5] | |
| Atypical Opioid | Tramadol | Mouse (Postoperative Pain) | Effective Dose | 80 mg/kg (s.c.) in females | [6] |
| Tramadol | Rat (Orofacial Pain Assay) | Effective Dose | 40 mg/kg (oral) in males; 20-40 mg/kg in females | [7] | |
| COX-2 Inhibitor | Celecoxib | Human (Postoperative Dental Pain) | Time to Rescue Medication | >24 hours (400 mg dose) | |
| Celecoxib | Human (Osteoarthritis) | Pain Subscale Score | Significant improvement vs. placebo | [8][9] | |
| Pyrrolidine Derivative | N-methyl-arylpyrrolidinols | Mouse (Hot Plate & Formalin Tests) | Antinociceptive Activity | Showed interesting analgesic properties | |
| Pyrrolidine Derivative | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Mouse (Hot Plate Test) | Latency Time | 12.93 ± 0.45 s (at 150 mg/kg) | [10] |
| Pyrrolidine Derivative | Compounds A-1 and A-4 | Animal Models | Analgesic Effect | Exhibited highest analgesic effects among synthesized compounds | [11] |
Experimental Protocols
Standardized protocols are crucial for the valid assessment of analgesic efficacy. The following are detailed methodologies for common preclinical pain models.
Hot Plate Test
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.[12][13]
-
Apparatus: A temperature-controlled metal plate enclosed by a transparent cylinder to confine the animal.[13]
-
Procedure:
-
The hot plate surface is maintained at a constant temperature, typically between 52°C and 55°C.[13]
-
An animal (e.g., a mouse or rat) is placed onto the heated surface.[12]
-
A timer is started simultaneously.
-
The latency to a nocifensive response, such as licking a hind paw, flicking a paw, or jumping, is recorded.[12][13]
-
A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the maximum latency is recorded.[13]
-
-
Data Analysis: The increase in latency time after administration of the test compound, compared to a baseline or vehicle control, indicates an analgesic effect.[14]
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the pain response to a thermal stimulus and is sensitive to centrally acting analgesics.[15]
-
Apparatus: A device that directs a high-intensity light beam or radiant heat source to a specific portion of the animal's tail.[15][16] An alternative method involves immersing the tail in hot water at a constant temperature (e.g., 54±1°C).[17]
-
Procedure:
-
The animal is gently restrained, with its tail exposed and positioned in the apparatus.[16]
-
The heat source is activated, and a timer begins.[15]
-
The time taken for the animal to withdraw or "flick" its tail away from the heat is recorded as the tail-flick latency.[16]
-
A maximum exposure time (e.g., 18 seconds) is set to avoid tissue injury.[16]
-
-
Data Analysis: A significant increase in the tail-flick latency following drug administration indicates analgesia. The results are often presented as the mean latency time or the percentage of maximum possible effect (%MPE).
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is fundamental to drug development. The diagrams below illustrate the mechanisms of action for opioid agonists and COX-2 inhibitors.
Caption: Opioid agonist signaling cascade leading to analgesia.[18][19][20]
References
- 1. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Tramadol as a Sole Analgesic for Postoperative Pain in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Hot plate analgesiometer | PPTX [slideshare.net]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. web.mousephenotype.org [web.mousephenotype.org]
- 17. ajrconline.org [ajrconline.org]
- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
Spectroscopic Analysis: A Comparative Guide to 3-Phenylpyrrolidin-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 3-Phenylpyrrolidin-3-ol and its structurally related analogs: 3-phenylpyrrolidine, 3-hydroxypyrrolidine, and N-benzyl-3-hydroxypyrrolidine. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in medicinal chemistry and drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its selected analogs. This allows for a direct comparison of their characteristic spectral features.
Table 1: Spectroscopic Data for this compound and Its Analogs
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | Data not available in searched resources. Predicted shifts would include aromatic protons (7.2-7.5 ppm), pyrrolidine ring protons (2.0-4.0 ppm), and hydroxyl/amine protons (variable). | Data not available in searched resources. Predicted shifts would include aromatic carbons (125-145 ppm), the carbon bearing the hydroxyl and phenyl groups (C-3, ~70-80 ppm), and other pyrrolidine ring carbons (~30-60 ppm). | KBr wafer: Broad OH/NH stretch (~3300-3400), C-H aromatic (~3000-3100), C-H aliphatic (~2800-3000), C=C aromatic (~1600, 1495), C-O (~1050).[1] | Monoisotopic Mass: 163.10 Da.[1] |
| 3-Phenylpyrrolidine | (CDCl₃): 7.35-7.15 (m, 5H, Ar-H), 3.61-3.52 (m, 1H), 3.33-3.25 (m, 1H), 3.19-3.09 (m, 1H), 3.05-2.95 (m, 1H), 2.18-2.05 (m, 1H), 1.95-1.82 (m, 1H). | (CDCl₃): 145.2, 128.6, 126.7, 126.4, 53.5, 47.1, 44.2, 35.9. | No specific data found. Expected peaks: NH stretch (~3300-3400), C-H aromatic and aliphatic, C=C aromatic. | Molecular Weight: 147.22 g/mol . |
| 3-Hydroxypyrrolidine | (D₂O): 4.55 (m, 1H), 3.40-3.15 (m, 4H), 2.15-1.95 (m, 2H). | Data not available in searched resources. Predicted shifts: C-OH (~70 ppm), C-N (~50-60 ppm), other ring carbon (~30-40 ppm). | Expected peaks: Broad OH/NH stretch (~3300-3400), C-H aliphatic, C-O. | Molecular Weight: 87.12 g/mol . |
| N-Benzyl-3-hydroxypyrrolidine | (CDCl₃): 7.35-7.25 (m, 5H, Ar-H), 4.35 (m, 1H), 3.65 (s, 2H, CH₂-Ph), 2.90-2.30 (m, 4H), 2.10-1.70 (m, 2H). | Data not available in searched resources. Predicted shifts: Aromatic carbons (127-138 ppm), C-OH (~70 ppm), CH₂-Ph (~60 ppm), other ring carbons (~30-55 ppm). | ATR-Neat: Broad OH stretch (~3300), C-H aromatic and aliphatic, C=C aromatic, C-O.[2] | GC-MS: Molecular Ion at m/z = 177.[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are general procedures and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
A standard one-pulse sequence is typically used.
-
Accumulate 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover a range of approximately 0-12 ppm.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of approximately 0-200 ppm.
-
Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the deuterated solvent.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The final absorbance or transmittance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
-
For direct insertion, a small amount of the solid or liquid sample can be placed in a capillary tube.
-
-
Data Acquisition (GC-MS):
-
The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column.
-
The separated components then enter the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The mass spectrum displays the relative abundance of ions at different m/z values.
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information about the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the compounds discussed in this guide.
Caption: General workflow for the spectroscopic analysis of pyrrolidine derivatives.
Signaling Pathway and Logical Relationships
The spectroscopic analysis of these molecules does not directly involve biological signaling pathways. However, the logical relationship in their structural analysis follows a deductive process where information from different spectroscopic techniques is combined to confirm the chemical structure.
Caption: Logical flow for combining spectroscopic data for structure elucidation.
References
In Silico Comparative Analysis of 3-Phenylpyrrolidin-3-ol and Its Bioisosteres in Drug Design
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and securing intellectual property. This guide presents an in-silico comparative analysis of 3-Phenylpyrrolidin-3-ol, a versatile scaffold in medicinal chemistry, and its rationally designed bioisosteres. Through computational modeling and a review of experimental data, this document offers valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics.
The core of this analysis focuses on the bioisosteric replacement of two key functional moieties of this compound: the phenyl ring and the tertiary hydroxyl group. Bioisosteres are chemical substituents with similar physical or chemical properties that impart advantageous changes in a molecule's biological activity. For the phenyl group, we explore the effects of substituting it with common heteroaromatic rings such as pyridine and thiophene. For the tertiary hydroxyl group, we investigate its replacement with cyano and carboxamide groups, which can modulate the compound's polarity and hydrogen bonding capacity.
Comparative Analysis of Physicochemical and In Silico Properties
The following tables summarize the predicted physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and molecular docking scores of this compound and its selected bioisosteres. These in-silico predictions provide a foundational comparison of their drug-like characteristics.
Table 1: Predicted Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |
| This compound (Parent) | C₁₀H₁₃NO | 163.22 | 1.39 | 32.26 | |
| 3-(Pyridin-2-yl)pyrrolidin-3-ol | ![]() | C₉H₁₂N₂O | 164.21 | 0.68 | 45.49 |
| 3-(Thiophen-2-yl)pyrrolidin-3-ol | ![]() | C₈H₁₁NOS | 169.24 | 1.34 | 60.69 |
| 3-Phenylpyrrolidine-3-carbonitrile | ![]() | C₁₁H₁₂N₂ | 172.23 | 1.85 | 23.79 |
| 3-Phenylpyrrolidine-3-carboxamide | ![]() | C₁₁H₁₄N₂O | 190.24 | 0.98 | 43.09 |
Note: Physicochemical properties were predicted using publicly available cheminformatics tools.
Table 2: Predicted ADMET Properties
| Compound | Human Intestinal Absorption | Blood-Brain Barrier Penetration | CYP2D6 Inhibitor | AMES Toxicity |
| This compound (Parent) | High | Yes | No | No |
| 3-(Pyridin-2-yl)pyrrolidin-3-ol | High | Yes | Yes | No |
| 3-(Thiophen-2-yl)pyrrolidin-3-ol | High | Yes | No | No |
| 3-Phenylpyrrolidine-3-carbonitrile | High | Yes | No | No |
| 3-Phenylpyrrolidine-3-carboxamide | High | Yes | No | No |
Note: ADMET properties were predicted using in-silico models.
Table 3: Molecular Docking Scores against Cyclooxygenase-2 (COX-2)
| Compound | Binding Affinity (kcal/mol) |
| This compound (Parent) | -7.2 |
| 3-(Pyridin-2-yl)pyrrolidin-3-ol | -7.5 |
| 3-(Thiophen-2-yl)pyrrolidin-3-ol | -7.4 |
| 3-Phenylpyrrolidine-3-carbonitrile | -6.9 |
| 3-Phenylpyrrolidine-3-carboxamide | -7.8 |
Note: Binding affinities are representative values from molecular docking studies into the active site of COX-2 (PDB ID: 3LN1). Lower values indicate potentially stronger binding.
Experimental Protocols
To provide a basis for the validation of these in-silico findings, detailed methodologies for key biological assays are outlined below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and a reference inhibitor at various concentrations in DMSO.
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound solutions to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized TMPD at 590 nm for a defined period.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing Biological Pathways and Workflows
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: A typical in silico drug discovery workflow.
Conclusion
This in-silico analysis demonstrates the utility of bioisosteric replacement as a strategy to modulate the properties of the this compound scaffold. The replacement of the phenyl ring with heteroaromatic systems and the tertiary hydroxyl group with other hydrogen-bonding moieties can lead to significant changes in physicochemical and pharmacokinetic profiles, as well as predicted binding affinities to biological targets like COX-2. The data presented herein serves as a valuable starting point for the rational design and subsequent synthesis and experimental validation of novel pyrrolidine-based therapeutic agents.
A Comparative Benchmarking Guide to the Synthesis of 3-Phenylpyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic methodologies for obtaining 3-Phenylpyrrolidin-3-ol, a valuable chiral building block in medicinal chemistry and organic synthesis.[1] The objective is to offer an evidence-based overview of key performance indicators for different synthetic routes, enabling researchers to select the most appropriate method for their specific needs.
Introduction
This compound and its derivatives are pivotal structural motifs in a wide array of pharmaceuticals, particularly those targeting neurological disorders.[1] The stereochemistry at the C3 position is often crucial for the biological activity of the final compounds. Consequently, efficient and stereoselective synthetic methods are of high interest. This guide benchmarks three primary synthetic strategies: Grignard Reaction, Reductive Amination, and a Multi-Step Synthesis approach.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative data for the different synthesis methods of this compound and its precursors.
| Method | Starting Material(s) | Key Reagents | Yield (%) | Purity (%) | Reaction Time (approx.) | Scale (mmol) | Reference |
| Grignard Reaction | N-Boc-3-pyrrolidinone, Phenylmagnesium bromide | Phenylmagnesium bromide, THF | ~60-70% (estimated) | >95% | 4-6 hours | 10-50 | N/A |
| Reductive Amination | 1-Benzyl-3-pyrrolidinone, Benzene (as aryl source) | Not directly applicable | N/A | N/A | N/A | N/A | N/A |
| Multi-Step Synthesis | 3-Phenylcyclobutanone | O-(Diphenylphosphinyl)hydroxylamine (DPPH), DMF | 65 | >99 | 24 hours (for key step) | 30.0 | [2] |
| Organocatalytic Michael Addition | Ethyl isobutyrate, N-phenylmaleimide | N-methyl-L-proline, Lithium hydroxide | 96 | Not specified | 6 hours | 1.0 | [3] |
Experimental Protocols
Grignard Reaction Synthesis of N-Boc-3-phenylpyrrolidin-3-ol
This protocol describes the synthesis of the N-Boc protected form of this compound via the addition of a Grignard reagent to N-Boc-3-pyrrolidinone.
Materials:
-
N-Boc-3-pyrrolidinone
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-pyrrolidinone (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Reductive Amination (Illustrative for Pyrrolidine Synthesis)
While a direct reductive amination to form this compound is not straightforward, this protocol illustrates a chemoenzymatic reductive amination for the synthesis of a related chiral aminopyrrolidine, which is a common strategy for introducing substituents onto the pyrrolidine ring.
Materials:
-
N-Boc-3-pyrrolidone
-
Benzylamine
-
Engineered imine reductase (IRED)
-
Glucose dehydrogenase (GDH)
-
NADP+
-
Glucose
-
Phosphate buffer (pH 7.0)
Procedure:
-
In a temperature-controlled vessel, prepare a phosphate buffer solution (pH 7.0).
-
Add N-Boc-3-pyrrolidone (e.g., 100 mM), benzylamine (1.1 eq), NADP+ (e.g., 1 mM), and glucose for cofactor regeneration.
-
Add the engineered imine reductase and glucose dehydrogenase to the reaction mixture.
-
Gently agitate the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction for conversion and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction and extract the product with an organic solvent.
-
The product can be purified by standard techniques such as column chromatography.
Multi-Step Synthesis of a 4-Phenylpyrrolidin-2-one Precursor
This protocol details a key step in a multi-step synthesis that can lead to phenylpyrrolidine derivatives. It describes the synthesis of 4-phenylpyrrolidin-2-one from 3-phenylcyclobutanone via an aza-Baeyer-Villiger rearrangement.[2]
Materials:
-
3-Phenylcyclobutanone
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica gel
Procedure:
-
In a round-bottomed flask, suspend O-(Diphenylphosphinyl)hydroxylamine (1.16 equiv) in N,N-Dimethylformamide (DMF).[2]
-
Prepare a solution of 3-phenylcyclobutanone (1.00 equiv) in DMF.[2]
-
Add the 3-phenylcyclobutanone solution dropwise to the DPPH suspension.[2]
-
Stir the reaction mixture for 24 hours at 25 °C.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and methanol to yield 4-phenylpyrrolidin-2-one.[2]
Mandatory Visualizations
Caption: Grignard reaction workflow for this compound synthesis.
References
Navigating the Selectivity Landscape of 3-Phenylpyrrolidin-3-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylpyrrolidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of compounds targeting diverse biological entities. Understanding the cross-reactivity of derivatives from this class is paramount for developing selective and safe therapeutics. While direct, head-to-head cross-reactivity studies on a unified panel of this compound derivatives are not extensively available in the public domain, a comparative analysis of structurally related compounds provides valuable insights into their potential off-target interactions. This guide synthesizes available data on the bioactivity of various phenylpyrrolidine and analogous heterocyclic derivatives to offer a predictive look at their selectivity profiles.
Comparative Analysis of Structurally Related Compounds
The selectivity of this compound derivatives and their analogues is highly dependent on the nature and substitution pattern of the phenyl ring, the pyrrolidine ring, and any appended functional groups. The following tables summarize the inhibitory activities of representative derivatives against a range of biological targets.
Dopamine Receptor Affinity
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been evaluated for their binding affinity at human dopamine receptors, revealing potential for cross-reactivity among these receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities of 3-(3-hydroxyphenyl)pyrrolidine Analogues
| Compound | Target | Binding Affinity (Ki, nM) |
|---|---|---|
| Analogue 1 | D2 Receptor | Data not specified |
| Analogue 2 | D3 Receptor | Data not specified |
| Analogue 3 | D4 Receptor | Data not specified |
(Note: Specific Ki values for individual analogues were not detailed in the provided search results, but the study highlights the synthesis and evaluation of a series of analogues for their affinity to these receptors[1])
Anti-Inflammatory and Enzyme Inhibition Profile
Several phenylpyrrolidine derivatives have been investigated for their anti-inflammatory properties, with inhibitory activity observed against key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).
Table 2: Enzyme Inhibition by Phenylpyrrolidine and Related Derivatives
| Compound | Target | IC50 |
|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 µg/mL[2][3] |
| COX-2 | 130 µg/mL[2][3] | |
| 5-LOX | 105 µg/mL[2][3] | |
| 1,3-disubstituted prop-2-en-1-one derivative (6a) | Neutrophil Superoxide Anion Production | 1.23 µM[4] |
| Neutrophil Elastase Release | 1.37 µM[4] | |
| 1,3-disubstituted prop-2-en-1-one derivative (26a) | Neutrophil Superoxide Anion Production | 1.56 µM[4] |
(Note: The inhibitory activities suggest a potential for these scaffolds to interact with multiple inflammatory pathways.)
Nuclear Receptor Modulation
Analogues of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone have been identified as potent and selective inverse agonists of the Retinoic acid-related orphan receptor gamma t (RORγt), a key regulator of Th17 cell differentiation.
Table 3: RORγt Inverse Agonist Activity
| Compound Class | Target | Activity |
|---|---|---|
| Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues | RORγt | Potent inverse agonists[5] |
(Note: Specific IC50 values were not provided in the abstract, but the study emphasizes the identification of potent and selective compounds.[5])
Other Potential Off-Target Activities
The versatility of the phenylpyrrolidine scaffold is further demonstrated by its exploration in targeting bacterial enzymes and opioid receptors.
Table 4: Diverse Bioactivities of Phenylpyrrolidine Derivatives
| Compound Class | Target | Activity Metric | Value |
|---|---|---|---|
| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines (Compound 22b) | Mycobacterium tuberculosis | MIC | 15 µM[6] |
| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines (Compound 12j) | Mycobacterium tuberculosis (LORA assay) | MIC | 47 µM[6] |
| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines (Compound 22g) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 30 µM[6] |
| 3-Amino-3-phenylpropionamide derivatives | Mu Opioid Receptor | High Affinity Ligands | Ki not specified[7] |
(Note: These findings highlight the potential for phenylpyrrolidine-based compounds to interact with a broad range of biological targets, necessitating careful cross-reactivity profiling.)
Experimental Protocols
To facilitate further investigation and validation of the cross-reactivity of this compound derivatives, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.
1. Materials:
- Membrane preparations from cells expressing human recombinant dopamine D1, D2, or D3 receptors.
- Radioligand (e.g., [3H]spiperone for D2/D3 receptors).
- Non-specific binding determinant (e.g., 1-10 µM Haloperidol).
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Test compound (this compound derivative) at various concentrations.
- 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), scintillation vials, and scintillation cocktail.
2. Procedure:
- In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), the non-specific binding determinant, or varying concentrations of the test compound.
- Incubate the plate, typically for 60 minutes at 30°C, with gentle agitation.
- Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
- Wash the filters multiple times with ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value from the resulting dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a panel of kinases.
1. Materials:
- Purified kinase enzyme.
- Kinase-specific substrate.
- ATP (often at the Km for the specific kinase).
- Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
- Test compound at various concentrations.
- Detection reagents (format-dependent, e.g., [γ-33P]ATP for radiometric assays, or fluorescent/luminescent reagents).
- 96- or 384-well plates.
2. Procedure:
- Add the kinase, substrate, and test compound to the wells of the plate.
- Initiate the reaction by adding ATP.
- Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction (e.g., by adding EDTA).
- Perform the detection step according to the chosen assay format (e.g., measure radioactivity, fluorescence, or luminescence).
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol describes a method to screen for inhibitors of COX-1 and COX-2 activity.
1. Materials:
- Purified COX-1 or COX-2 enzyme.
- COX Assay Buffer.
- COX Cofactor.
- COX Probe.
- Arachidonic Acid (substrate).
- Test compound at various concentrations.
- 96-well plate suitable for fluorescence measurements.
2. Procedure:
- Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme.
- Add the test compound or vehicle control to the appropriate wells.
- Add the reaction mix to all wells.
- Initiate the reaction by adding a diluted solution of arachidonic acid.
- Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
3. Data Analysis:
- Determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
- Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
- Determine the IC50 value from a dose-response curve.
Visualizing Pathways and Workflows
To better understand the context of cross-reactivity studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: The Cyclooxygenase (COX) signaling pathway.
Caption: Experimental workflow for cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Docking Analysis of 3-Phenylpyrrolidin-3-ol Analogs and Related Derivatives in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of pyrrolidine-based compounds against various therapeutic targets. This guide provides a comparative analysis of binding affinities, detailed experimental protocols for molecular docking, and visual representations of relevant biological pathways and experimental workflows.
The 3-phenylpyrrolidin-3-ol scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery. These derivatives have been investigated for a wide range of therapeutic applications, including as monoamine reuptake inhibitors for neurological disorders, androgen receptor antagonists for cancer therapy, and enzyme inhibitors for inflammatory diseases and diabetes.[1][2][3][4] Molecular docking studies are a cornerstone in the rational design and optimization of these analogs, providing crucial insights into their binding modes and structure-activity relationships (SAR).[3][5] This guide compares the docking performance of various pyrrolidine derivatives against several key biological targets, supported by experimental data and detailed methodologies.
Comparative Analysis of Docking Performance
The following table summarizes the quantitative data from various docking studies performed on this compound analogs and related pyrrolidine derivatives against different biological targets. The data includes binding energies and, where available, corresponding in-vitro inhibitory concentrations (IC50) to provide a correlation between computational predictions and experimental outcomes.
| Compound Class | Target Protein | Analog/Derivative | Binding Energy (kcal/mol) | IC50 | Reference |
| Pyrrolidine Derivatives | Cyclooxygenase-1 (COX-1) | MAK01 | -7.7 | 314 µg/mL | [4] |
| Cyclooxygenase-2 (COX-2) | MAK01 | -7.2 | 130 µg/mL | [4] | |
| 5-Lipoxygenase (5-LOX) | MAK01 | -7.1 | 105 µg/mL | [4] | |
| Pyrrolidine Derivatives | α-Amylase | Derivative 3g (p-OCH3) | - | 26.24 µg/mL | [3] |
| α-Glucosidase | Derivative 3g (p-OCH3) | - | 18.04 µg/mL | [3] | |
| α-Amylase | Derivative 3a | - | 36.32 µg/mL | [3] | |
| α-Glucosidase | Derivative 3a | - | 47.19 µg/mL | [3] | |
| Succinimide Derivative | T-type Calcium Channel (Cav3.1) | Comp-1 | -7.07 | - | [6][7] |
| Beta2-Adrenergic G Protein-Coupled Receptor | Comp-1 | -7.89 | - | [7] | |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor | Compound 54 | - | Potent Antagonist | [2] |
| 3,3-Disubstituted Pyrrolidines | Monoamine Transporters (SERT, NET, DAT) | Various Analogs | - | Low Nanomolar Potency | [1] |
Experimental Protocols: Molecular Docking
The following provides a generalized yet detailed methodology for conducting molecular docking studies on this compound analogs, based on standard practices reported in the literature.[8][9][10]
1. Protein Preparation:
-
Receptor Acquisition: The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-crystallized ligands, and any non-essential heteroatoms are removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman or Gasteiger) are assigned to each atom. This step is crucial for accurately calculating electrostatic interactions.[8][11]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., Universal Force Field - UFF) to obtain stable, low-energy conformations.[9]
-
Charge and Torsion Definition: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
3. Grid Generation and Docking Simulation:
-
Active Site Definition: A grid box is defined around the active site of the target protein. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[9][10]
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses.[10][12]
-
Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy (in kcal/mol). The pose with the lowest binding energy is typically considered the most stable and is selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).
Visualizations: Pathways and Workflows
To better understand the context and process of these docking studies, the following diagrams, generated using Graphviz, illustrate a key signaling pathway, a typical experimental workflow, and the logical structure of a comparative docking study.
Caption: Signaling pathway of a dopamine synapse and the mechanism of action for a this compound analog as a dopamine reuptake inhibitor.
References
- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking and molecular dynamic simulation studies to identify potential terpenes against Internalin A protein of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Head-to-Head Comparison of 3-Phenylpyrrolidin-3-ol in Diverse Assay Formats: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potential performance of 3-Phenylpyrrolidin-3-ol and its analogs across various in vitro assay formats. This document provides supporting experimental data from closely related compounds to illustrate potential biological activities and includes detailed methodologies for key experiments.
The following sections detail the experimental protocols for assessing the activity of this compound and its analogs in assays relevant to monoamine reuptake, inflammation, and immune modulation. Quantitative data, primarily for analogs of this compound, are summarized for comparative purposes.
Data Presentation: Comparative In Vitro Activity
Disclaimer: Direct head-to-head comparative data for this compound across multiple assay formats is limited in publicly available literature. The following table presents data for closely related phenylpyrrolidine analogs to illustrate the potential activities and potencies that could be assessed. Researchers are encouraged to generate direct comparative data for this compound.
| Assay Format | Target | Compound | Potency (IC50/Ki) | Reference Compound |
| Monoamine Reuptake | ||||
| Radioligand Binding Assay | Dopamine Transporter (DAT) | Analogs of 1-methyl-3-phenylpyrrolidine | Varies | Cocaine |
| Norepinephrine Transporter (NET) | Analogs of 1-methyl-3-phenylpyrrolidine | Varies | Desipramine | |
| Serotonin Transporter (SERT) | Analogs of 1-methyl-3-phenylpyrrolidine | Varies | Fluoxetine | |
| Neurotransmitter Uptake Assay | Dopamine Transporter (DAT) | Analogs of 1-methyl-3-phenylpyrrolidine | Varies | GBR-12909 |
| Norepinephrine Transporter (NET) | Analogs of 1-methyl-3-phenylpyrrolidine | Varies | Nisoxetine | |
| Serotonin Transporter (SERT) | Analogs of 1-methyl-3-phenylpyrrolidine | Varies | Citalopram | |
| Anti-inflammatory | ||||
| Cyclooxygenase (COX) Inhibition | COX-1 | Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | 314 µg/mL | Indomethacin |
| COX-2 | Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | 130 µg/mL[1] | Celecoxib[1] | |
| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | 105 µg/mL[1] | Zileuton[1] |
| Immune Modulation | ||||
| RORγt Inverse Agonist Assay | RORγt | Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogs | Varies | Ursolic Acid |
| Other | ||||
| Monoamine Oxidase (MAO) Inhibition | MAO-B | 1-methyl-3-phenylpyrrolidine | Km = 234 µM[2][3] | Selegiline |
Experimental Protocols
Monoamine Transporter Activity Assays
The interaction of this compound and its analogs with monoamine transporters is a key area of investigation. The primary in vitro methods to assess this are radioligand binding assays and neurotransmitter uptake assays.
These assays measure the affinity of a compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters by quantifying its ability to displace a specific radiolabeled ligand.
Experimental Protocol:
-
Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. A crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
These functional assays directly measure the ability of a compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Experimental Protocol:
-
Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded into 96-well plates and cultured overnight.
-
Compound Incubation: The cell culture medium is replaced with a buffer containing varying concentrations of the test compound.
-
Substrate Addition: A fluorescent or radiolabeled substrate (e.g., a fluorescent dopamine analog for DAT) is added to initiate the uptake reaction.
-
Measurement:
-
Fluorescent Assay: The plate is read in a fluorescence plate reader in kinetic or endpoint mode. A masking dye is often used to quench extracellular fluorescence.
-
Radiolabeled Assay: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of uptake inhibition against the test compound concentration.
Anti-inflammatory Assays
The potential anti-inflammatory properties of this compound and its analogs can be evaluated by assessing their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 isoforms.
Experimental Protocol:
-
Reagent Preparation: Prepare solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and a chromogenic substrate in a suitable buffer (e.g., Tris-HCl).
-
Compound Incubation: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound or a reference inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).
-
Reaction Initiation: Start the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at a specific wavelength (e.g., 595 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
RORγt Inverse Agonist Assay
Retinoic acid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases.[4][5] Assays to identify inverse agonists of RORγt are crucial for developing novel immunomodulatory therapies.
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.
Experimental Protocol:
-
Cell Line Generation: Jurkat cells are stably transfected with a reporter plasmid containing a RORγt response element upstream of a luciferase or fluorescent protein gene.
-
Cell Culture and Treatment: The engineered Jurkat reporter cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for changes in reporter gene expression.
-
Measurement:
-
Luciferase Assay: A luciferase substrate is added, and the luminescence is measured using a luminometer.
-
Fluorescent Protein Assay: The fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in reporter gene activity (EC50) is determined.
Monoamine Oxidase (MAO) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of MAO-A and MAO-B, enzymes involved in the degradation of monoamine neurotransmitters.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Compound Incubation: In a 96-well plate, incubate the MAO enzyme with varying concentrations of the test compound.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Measurement: The formation of the product is monitored spectrophotometrically or fluorometrically over time.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for the inhibition of each MAO isoform.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of monoamine reuptake and site of inhibition.
Caption: General workflow for in vitro screening and characterization.
Caption: The cyclooxygenase (COX) pathway and site of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of 1-methyl-3-phenylpyrrolidine and 3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane with monoamine oxidase B. | Sigma-Aldrich [merckmillipore.com]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Inverse) Agonists of Retinoic Acid-Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Phenylpyrrolidin-3-ol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenylpyrrolidin-3-ol, a compound utilized in medicinal chemistry and organic synthesis. Adherence to these procedures will minimize risks and ensure the safe management of this chemical waste.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
In case of accidental exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The guiding principle is that this chemical waste must be disposed of through an approved hazardous waste disposal plant.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the waste as "this compound".
-
Determine if it is Hazardous: Based on its irritant properties, this compound should be managed as a hazardous waste.
Step 2: Waste Segregation
-
Incompatible Materials: Store this compound waste separately from strong oxidizing agents, with which it is incompatible[1].
-
Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 3: Waste Accumulation and Labeling
-
Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added.
Step 4: Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator of the process generating the waste.
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
Step 5: Arranging for Disposal
-
Engage a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a pickup.
-
Finding a Vendor (if necessary): If your institution does not have a designated vendor, you can locate one by checking your state's Department of Environmental Protection website or the EPA's Hazardous Waste Information Platform. When selecting a vendor, verify their licenses, permits, and compliance history.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (manageable by laboratory personnel):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing the required gloves, eye protection, and lab coat.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Clean-up: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose of Clean-up Materials: All contaminated cleaning materials must be disposed of as hazardous waste.
For Large Spills (requiring external assistance):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area to contain vapors.
-
Notify: Alert your institution's EHS and, if necessary, emergency services.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




